K-Ras G12C-IN-3
Description
Properties
IUPAC Name |
1-[4-[4-chloro-5-(2,5-dichlorophenyl)-2-methoxybenzoyl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl3N2O3/c1-3-20(27)25-6-8-26(9-7-25)21(28)16-11-15(18(24)12-19(16)29-2)14-10-13(22)4-5-17(14)23/h3-5,10-12H,1,6-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBHAPLCWWQJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCN(CC3)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118534 | |
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629268-19-4 | |
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1629268-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of K-Ras G12C-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-Ras, a frequently mutated oncogene, has long been considered an "undruggable" target in cancer therapy. The discovery of a specific mutation, G12C, which introduces a cysteine residue, has paved the way for the development of targeted covalent inhibitors. K-Ras G12C-IN-3 is an irreversible small molecule inhibitor designed to specifically target this mutant form of the K-Ras protein. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the K-Ras G12C protein, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.
Introduction to K-Ras and the G12C Mutation
The Ras family of small GTPases, including K-Ras, H-Ras, and N-Ras, are critical regulators of cellular signal transduction pathways that control cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] These mutations typically lock the K-Ras protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling.[1]
The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in NSCLC. This mutation introduces a reactive cysteine residue that can be targeted by covalent inhibitors. This compound was developed by Araxes Pharma as a specific, irreversible inhibitor of this mutant protein.
Mechanism of Action of this compound
This compound functions as a covalent inhibitor, forming a permanent bond with the mutant cysteine residue at position 12 of the K-Ras protein. This interaction occurs within a region of the protein known as the Switch-II pocket. By covalently modifying this cysteine, this compound locks the K-Ras G12C protein in an inactive, GDP-bound conformation. This prevents the exchange of GDP for GTP, which is required for K-Ras activation, thereby abrogating downstream oncogenic signaling.[2]
Signaling Pathway Inhibition
The constitutive activation of K-Ras G12C leads to the persistent stimulation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to cancer cell proliferation and survival. By locking K-Ras G12C in an inactive state, this compound effectively blocks the activation of these downstream signaling cascades.
Quantitative Data
The following table summarizes the in vitro activity of this compound and related compounds from the discovery patent WO2014152588 A1. The specific compound corresponding to this compound is designated as "Compound 2" in the patent's examples.
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| Compound 2 (this compound) | K-Ras G12C | Biochemical Inhibition | 0.5 - 1.0 | WO2014152588 A1 |
| Compound 2 (this compound) | K-Ras G12C | Cellular Inhibition (H358 cells) | 1.0 - 5.0 | WO2014152588 A1 |
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. The general methodologies are outlined below, based on standard practices for evaluating K-Ras G12C inhibitors.
Biochemical KRAS G12C Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the activity of the K-Ras G12C protein.
Methodology:
-
Protein Expression and Purification: Recombinant human K-Ras G12C (residues 1-169) is expressed in E. coli and purified.
-
Nucleotide Exchange: The purified K-Ras G12C protein is loaded with a fluorescently labeled non-hydrolyzable GTP analog, such as BODIPY-GTP.
-
Inhibitor Incubation: The GTP-loaded K-Ras G12C is incubated with varying concentrations of this compound for a specified period to allow for covalent bond formation.
-
Effector Binding: A GST-tagged Raf-1 Ras Binding Domain (RBD) is added to the reaction. The binding of active K-Ras G12C to the Raf-1 RBD is detected using an AlphaScreen or TR-FRET assay.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the K-Ras/Raf interaction against the concentration of this compound.
Cellular Western Blot Analysis
Objective: To assess the effect of this compound on the downstream signaling pathways in cancer cells harboring the K-Ras G12C mutation.
Methodology:
-
Cell Culture: Human cancer cell lines with the K-Ras G12C mutation (e.g., NCI-H358) are cultured to ~80% confluency.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated and total forms of key downstream signaling proteins, such as ERK (p-ERK) and AKT (p-AKT). An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection and Analysis: The protein bands are visualized using chemiluminescence and quantified by densitometry to determine the extent of pathway inhibition.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound on K-Ras G12C mutant cancer cells.
Methodology:
-
Cell Seeding: K-Ras G12C mutant cancer cells (e.g., NCI-H358) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for an extended period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound represents a significant advancement in the targeted therapy of K-Ras-driven cancers. Its mechanism of action, involving the irreversible covalent modification of the mutant cysteine residue in K-Ras G12C, leads to the effective blockade of downstream oncogenic signaling pathways and subsequent inhibition of cancer cell proliferation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel K-Ras G12C inhibitors. Further research into combination therapies and mechanisms of resistance will be crucial for maximizing the clinical potential of this class of targeted agents.
References
The Discovery and Synthesis of K-Ras G12C-IN-3: A Covalent Inhibitor Targeting a Key Oncogenic Driver
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules that can directly and potently inhibit the oncogenic KRAS G12C mutant protein has marked a significant breakthrough in cancer therapy. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. However, the identification of a cryptic pocket and the development of covalent inhibitors have opened new avenues for targeted treatment. This in-depth technical guide focuses on K-Ras G12C-IN-3, an early and influential covalent inhibitor that has served as a critical tool compound and a foundation for the development of novel cancer therapeutics, including proteolysis-targeting chimeras (PROTACs).
Discovery and Mechanism of Action
This compound was identified through efforts to develop irreversible inhibitors that specifically target the cysteine residue present in the G12C mutant of the KRAS protein. This mutation is a common driver in various cancers, including non-small cell lung cancer and colorectal cancer.
The inhibitor operates through a mechanism of targeted covalent modification. The acrylamide "warhead" of this compound forms an irreversible covalent bond with the thiol group of the cysteine at position 12 of the KRAS G12C protein. This covalent adduction locks the protein in its inactive, GDP-bound state. By trapping KRAS G12C in this conformation, the inhibitor prevents its interaction with downstream effector proteins, thereby blocking the pro-proliferative signaling cascades that drive tumor growth. The primary signaling pathway inhibited is the MAPK/ERK pathway, a critical regulator of cell proliferation, differentiation, and survival.
Data Presentation: Biological Activity of K-Ras G12C Inhibitors
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| AMG-510 (Sotorasib) | KRAS G12C | pERK Inhibition | ~0.03 | NCI-H358, MIA PaCa-2 | [1] |
| AMG-510 (Sotorasib) | KRAS G12C | Cell Viability | ~0.006 - 0.009 | NCI-H358, MIA PaCa-2 | [1] |
| ARS-1620 | KRAS G12C | RAS-GTP Binding | - | H358 | [1] |
| MRTX849 (Adagrasib) | KRAS G12C | Cell Viability | > 1 (non-G12C) | - | [2] |
Experimental Protocols
Synthesis of a this compound Analog
The following protocol is a representative synthesis for a key intermediate and the final acrylamide-functionalized inhibitor, based on methodologies described in patent literature for similar KRAS G12C inhibitors.
Scheme 1: Synthesis of a this compound Analog
Caption: Synthetic scheme for a this compound analog.
Step 1: Amide Coupling to form Amide Intermediate
-
To a solution of Intermediate 1 (a suitable carboxylic acid precursor, 1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add Intermediate 2 (a suitable amine precursor, 1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the amide intermediate.
Step 2: Deprotection to form Amine Intermediate
-
Dissolve the amide intermediate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to give the crude amine intermediate, which can be used in the next step without further purification.
Step 3: Acryloylation to form the Final Product
-
Dissolve the amine intermediate (1.0 eq) in DCM.
-
Add DIPEA (3.0 eq) and cool the mixture to 0 °C.
-
Add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the final this compound analog.
Biochemical Assay: KRAS G12C Nucleotide Exchange Assay
This assay measures the ability of a compound to inhibit the exchange of GDP for GTP in the KRAS G12C protein, often facilitated by a guanine nucleotide exchange factor (GEF) like SOS1.
Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-GTP (fluorescent GTP analog)
-
SOS1 (or another GEF)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)
-
Test compound (this compound)
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound to the appropriate wells.
-
Add a solution of KRAS G12C protein to each well and incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the exchange reaction by adding a mixture of BODIPY-GTP and SOS1 to each well.
-
Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for BODIPY).
-
The rate of fluorescence increase is proportional to the rate of nucleotide exchange.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Cellular Assay: Cell Proliferation Assay (MTS/MTT Assay)
This assay determines the effect of an inhibitor on the proliferation of cancer cell lines harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Wild-type KRAS cancer cell line (as a control for selectivity)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTS or MTT reagent
-
96-well clear plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to a DMSO control and determine the IC50 value.
Visualizations
K-Ras Signaling Pathway
The following diagram illustrates the central role of K-Ras in mediating signals from cell surface receptors to downstream effector pathways, leading to cell proliferation and survival. K-Ras G12C inhibitors block this signaling cascade at the level of K-Ras.
Caption: K-Ras signaling pathway and the mechanism of inhibition.
Experimental Workflow for this compound Discovery and Characterization
This workflow outlines the key stages in the identification and validation of a covalent KRAS G12C inhibitor like this compound.
Caption: Discovery and characterization workflow.
References
A Technical Guide to the Role and Evaluation of K-Ras G12C Inhibitors in Oncology Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the role of K-Ras G12C inhibitors in oncology research. While specific public data for the molecule designated "K-Ras G12C-IN-3" is limited, this guide outlines the fundamental mechanism of action, signaling pathways, and critical experimental protocols applicable to the evaluation of any novel K-Ras G12C covalent inhibitor.[1] The principles and data presented, derived from well-characterized inhibitors, serve as a foundational framework for researchers investigating new chemical entities like this compound.
The KRAS G12C Mutation: An Oncogenic Driver and Therapeutic Target
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that acts as a molecular switch in cellular signaling.[2] It cycles between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state. This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), like SOS1, which promote GTP loading, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[3][4]
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[5][6] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic and GAP-mediated GTPase activity, locking the KRAS protein in a constitutively active, GTP-bound state.[2][7] This leads to persistent downstream signaling, driving uncontrolled cell proliferation and survival.[2] The presence of the mutant cysteine residue, however, provides a unique opportunity for the development of targeted covalent inhibitors.[3]
Mechanism of Action: Covalent Inhibition of the GDP-Bound State
K-Ras G12C inhibitors are allele-specific, irreversible compounds that exploit the unique cysteine at position 12. Their mechanism relies on the dynamic cycling of the KRAS G12C protein between its active and inactive states.[7]
-
Targeting the Inactive State : The inhibitors are designed to bind to a transient pocket, known as the Switch-II pocket (S-IIP), which is accessible only when KRAS G12C is in its inactive, GDP-bound conformation.[8]
-
Covalent Bond Formation : The inhibitor forms an irreversible covalent bond with the thiol group of the Cysteine-12 residue.
-
Trapping in Inactive State : This covalent modification locks the KRAS G12C protein in the inactive GDP-bound state.[3]
-
Blocking Reactivation : By occupying the Switch-II pocket, the inhibitor prevents the interaction with GEFs like SOS1, thereby blocking nucleotide exchange and preventing the protein from being reloaded with GTP.[3] This effectively shuts down its oncogenic signaling output.
Key Signaling Pathways in KRAS G12C Oncology
Activated KRAS G12C predominantly drives tumorigenesis through two major downstream signaling cascades: the MAPK and PI3K pathways. Effective inhibition of KRAS G12C leads to the suppression of these critical survival and proliferation signals.[9]
-
RAF-MEK-ERK (MAPK) Pathway : This is the most critical pathway for KRAS-driven cell proliferation.[3] Active KRAS-GTP recruits and activates RAF kinases, which initiates a phosphorylation cascade through MEK and then ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.[3]
-
PI3K-AKT-mTOR Pathway : KRAS-GTP can also directly bind and activate the p110 catalytic subunit of Phosphoinositide 3-kinase (PI3K).[3][10] This leads to the activation of AKT and mTOR, which regulate essential cellular processes including cell growth, survival, and metabolism.[3] While KRAS G12C inhibition potently affects the MAPK pathway, its effect on the PI3K/AKT/mTOR pathway can be more subtle.[3][10]
Quantitative Data for Benchmark KRAS G12C Inhibitors
Evaluating a new inhibitor like this compound requires benchmarking against well-characterized compounds. The following tables summarize key quantitative data for Sotorasib (AMG510) and Adagrasib (MRTX849), two clinically approved KRAS G12C inhibitors.
Table 1: Biochemical Activity and Cellular Potency
| Compound | Assay Type | Target/Cell Line | IC50 Value | Citation(s) |
|---|---|---|---|---|
| Sotorasib (AMG510) | Nucleotide Exchange (TR-FRET) | KRAS G12C | 8.88 nM | [11][12][13] |
| Nucleotide Exchange (TR-FRET) | KRAS WT | >100 µM | [11][12][13] | |
| Nucleotide Exchange (TR-FRET) | KRAS G12D | >100 µM | [11][12][13] | |
| Adagrasib (MRTX849) | Cell Proliferation | NCI-H358 (KRAS G12C) | Data varies by assay | [11][14] |
| Target Engagement (Cellular) | KRAS G12C Cells | High Affinity | [11][12] |
| | Target Engagement (Cellular) | KRAS WT Cells | No Affinity |[11][12] |
Table 2: Clinical Efficacy in NSCLC (Second-Line and Beyond)
| Compound | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Citation(s) |
|---|---|---|---|---|
| Sotorasib | CodeBreaK 100 (Phase II) | 37.1% | 6.8 months | [15] |
| Adagrasib | KRYSTAL-1 (Phase I/II) | 42.9% | 6.5 months |[15] |
Experimental Protocols for Inhibitor Characterization
A tiered approach, moving from biochemical assays to cellular and in vivo models, is essential for characterizing a novel KRAS G12C inhibitor.
A. Biochemical Assays
These assays assess the direct interaction of the inhibitor with the target protein in a cell-free system.
-
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay [11][13]
-
Objective : To measure the inhibitor's ability to prevent SOS1-mediated exchange of fluorescently labeled GDP for GTP on the KRAS G12C protein.
-
Principle : A FRET signal is generated when a fluorescent GTP analog binds to the KRAS protein, which is labeled with a FRET partner. Inhibition of nucleotide exchange prevents this signal from developing.
-
Methodology :
-
Recombinant KRAS G12C protein is incubated with the inhibitor (e.g., this compound) at various concentrations.
-
The GEF protein (e.g., SOS1) and a fluorescently labeled GTP analog (e.g., DY-647P1-GTP) are added to initiate the exchange reaction.[16]
-
The reaction is incubated to allow for nucleotide exchange.
-
The TR-FRET signal is measured over time using a plate reader.
-
IC50 values are calculated by plotting the signal against the inhibitor concentration. Control assays should be run with KRAS WT and other mutants (G12D, G12V) to determine selectivity.[11]
-
-
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity [16]
-
Objective : To determine the binding kinetics (association/dissociation rates) and affinity (KD) of the inhibitor to the KRAS G12C protein.
-
Principle : Immobilized KRAS protein on a sensor chip causes a change in the refractive index upon inhibitor binding, which is detected in real-time.
-
Methodology :
-
Recombinant KRAS G12C protein is immobilized on an SPR sensor chip.
-
A series of inhibitor concentrations are flowed over the chip surface.
-
Association (kon) and dissociation (koff) rates are measured.
-
The equilibrium dissociation constant (KD = koff/kon) is calculated to quantify binding affinity.
-
-
B. Cell-Based Assays
These assays evaluate the inhibitor's activity in a biologically relevant context using cancer cell lines.
-
Protocol 3: Cell Viability/Proliferation Assay [17]
-
Objective : To determine the concentration at which the inhibitor reduces cell viability by 50% (IC50) and to assess its selectivity for KRAS G12C-mutant cells.
-
Principle : ATP levels, which correlate with cell viability, are measured using a luminescent readout.
-
Methodology :
-
Seed KRAS G12C-mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS WT (e.g., A549) cancer cells in 96- or 384-well plates.
-
Treat cells with a serial dilution of the inhibitor for a period of 72-96 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) that lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence with a plate reader.
-
Calculate IC50 values by plotting luminescence against inhibitor concentration. A high IC50 in WT cells compared to G12C cells indicates selectivity.
-
-
-
Protocol 4: Western Blot for Pathway Modulation [4]
-
Objective : To confirm that the inhibitor blocks the intended downstream signaling pathways.
-
Principle : Antibodies are used to detect the phosphorylation status of key signaling proteins (e.g., p-ERK, p-AKT), which indicates pathway activity.
-
Methodology :
-
Treat KRAS G12C-mutant cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control (e.g., GAPDH) should also be used.
-
Apply secondary antibodies and use a chemiluminescent substrate to visualize protein bands.
-
A dose-dependent decrease in the p-ERK/total ERK ratio confirms on-target pathway inhibition.
-
-
Role in Oncology Research and Overcoming Resistance
Beyond being therapeutic candidates, specific KRAS G12C inhibitors like this compound are invaluable tools in oncology research. They are used to:
-
Probe KRAS Biology : Elucidate the specific downstream effects and cellular dependencies of the KRAS G12C oncoprotein.
-
Identify Resistance Mechanisms : Continuous exposure of cancer cells to KRAS G12C inhibitors in vitro and in vivo leads to the emergence of resistance.[15] These resistant models are critical for identifying bypass mechanisms, which can include:
-
Develop Combination Therapies : By understanding resistance mechanisms, rational combination strategies can be devised. Inhibitors are tested in combination with agents targeting other nodes in the signaling network, such as SHP2, SOS1, EGFR, or PI3K inhibitors, to achieve a more durable anti-tumor response.[8][15][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. Prognostic and therapeutic impact of the KRAS G12C mutation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. KRAS G12C Preclinical Assay Platform | ChemPartner [chempartner.com]
- 18. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 19. KRAS G12C Mutations in NSCLC: From Target to Resistance [mdpi.com]
K-Ras G12C-IN-3: A Versatile Tool for PROTAC-Mediated Degradation of an Oncogenic Driver
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of K-Ras G12C-IN-3, a potent and selective covalent inhibitor of the oncogenic K-Ras G12C mutant, and its application as a foundational tool for the development of Proteolysis Targeting Chimeras (PROTACs). This document details the biochemical and cellular activity of this compound and its PROTAC derivatives, offers comprehensive experimental protocols for their evaluation, and visualizes key biological pathways and experimental workflows.
Introduction to K-Ras G12C and the PROTAC Approach
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. This mutation results in a constitutively active K-Ras protein, driving uncontrolled cell proliferation and survival through downstream signaling cascades, primarily the Raf-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Targeted protein degradation using PROTACs has emerged as a promising therapeutic strategy. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. They consist of a ligand that binds to the target protein (in this case, K-Ras G12C), a linker, and a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound is an irreversible small molecule inhibitor that covalently binds to the mutant cysteine residue at position 12 of the K-Ras protein. Its quinazoline scaffold and acrylamide warhead provide a potent and selective anchor for the development of K-Ras G12C-targeting PROTACs.
This compound and Derived PROTACs: Quantitative Data
The development of PROTACs from this compound has yielded potent degraders of the K-Ras G12C oncoprotein. The following tables summarize the key quantitative data for this compound and a notable derived PROTAC, KP-14, which utilizes pomalidomide to recruit the Cereblon (CRBN) E3 ligase.
Table 1: Biochemical and Cellular Activity of this compound
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | K-Ras G12C | Proliferation Assay | Data Not Available | N/A | [1] |
Further research is required to ascertain specific IC50 values for this compound.
Table 2: Degradation Activity of KP-14 (this compound-based PROTAC)
| Compound | Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| KP-14 | K-Ras G12C | Pomalidomide (CRBN) | ≈1.25 µM | >90% | NCI-H358 | [1] |
Key Signaling Pathways in K-Ras Driven Cancers
Understanding the signaling pathways downstream of K-Ras is crucial for evaluating the efficacy of inhibitors and degraders. The following diagrams illustrate the canonical K-Ras signaling cascades.
Caption: K-Ras G12C Signaling Pathways.
PROTAC Development and Mechanism of Action
The development of a PROTAC using this compound involves linking it to an E3 ligase ligand. The resulting molecule then orchestrates the degradation of the K-Ras G12C protein.
Caption: PROTAC Synthesis and Mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate this compound-based PROTACs.
Western Blotting for K-Ras G12C Degradation
Objective: To quantify the reduction in K-Ras G12C protein levels following PROTAC treatment.
Materials:
-
K-Ras G12C mutant cancer cell line (e.g., NCI-H358)
-
PROTAC compound (e.g., KP-14)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-K-Ras G12C, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the K-Ras G12C band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Cell Viability Assay
Objective: To assess the anti-proliferative effect of the PROTAC on cancer cells.
Materials:
-
K-Ras G12C mutant cancer cell line
-
PROTAC compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit.
-
Experimental Workflow for PROTAC Development
The development and evaluation of a this compound-based PROTAC follows a structured workflow.
Caption: PROTAC Development Workflow.
Conclusion
This compound serves as a valuable chemical probe and a starting point for the rational design of PROTACs aimed at degrading the K-Ras G12C oncoprotein. The data and protocols presented in this guide provide a framework for researchers to develop and evaluate novel degraders, contributing to the advancement of targeted therapies for K-Ras G12C-driven cancers. The ability to induce the degradation of this once "undruggable" target opens new avenues for therapeutic intervention and overcoming resistance to traditional inhibitors. Further optimization of linker composition and E3 ligase choice will likely lead to even more potent and clinically viable K-Ras G12C degraders.
References
An In-depth Technical Guide to the Irreversible Inhibition of K-Ras G12C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles underlying the irreversible inhibition of the K-Ras G12C oncoprotein. While focusing on the general mechanism, this document will use leading clinical inhibitors such as Sotorasib and Adagrasib as key examples to illustrate the quantitative aspects of this therapeutic strategy. The inhibitor K-Ras G12C-IN-3, a commercially available tool compound, represents this class of molecules but has limited publicly available data; it will be contextualized within the broader landscape of irreversible inhibitors.
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, substituting glycine with cysteine (G12C), creates a unique therapeutic window. This alteration introduces a reactive cysteine residue that can be targeted by specially designed covalent inhibitors. These inhibitors form an irreversible bond with the cysteine, locking the K-Ras G12C protein in an inactive, GDP-bound state. This prevents downstream signaling through critical pathways like the MAPK and PI3K-AKT cascades, ultimately suppressing tumor cell proliferation and survival. This guide details the mechanism of action, key experimental protocols for inhibitor characterization, and a comparative analysis of leading compounds in this class.
The K-Ras Signaling Pathway and the G12C Mutation
K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, K-Ras engages with and activates multiple downstream effector proteins, most notably RAF kinases (initiating the MAPK pathway) and PI3K (initiating the PI3K-AKT pathway). These pathways are crucial for regulating cell proliferation, survival, and differentiation.
The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to an accumulation of the active, GTP-bound form and constitutive downstream signaling. However, importantly, the K-Ras G12C mutant still undergoes nucleotide cycling, meaning it can revert to the inactive GDP-bound state. This dynamic equilibrium is the key to its druggability.
Mechanism of Irreversible Inhibition
Irreversible K-Ras G12C inhibitors are designed with an electrophilic "warhead" that specifically and covalently bonds to the thiol group of the mutant cysteine 12. These inhibitors preferentially bind to the inactive, GDP-bound conformation of K-Ras G12C. Upon binding, they form a permanent adduct, effectively trapping the protein in this inactive state and preventing its subsequent activation by Guanine Nucleotide Exchange Factors (GEFs) like SOS1. This abrogation of the nucleotide cycle leads to a sustained shutdown of downstream oncogenic signaling.
Quantitative Data and Comparative Analysis
The potency of K-Ras G12C inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. Below is a summary of publicly available data for leading clinical-stage inhibitors.
| Inhibitor | Biochemical IC50 (p-ERK Inhibition) | Cellular Viability IC50 (NCI-H358 Cell Line) | Reference(s) |
| Sotorasib (AMG-510) | ~68 nM | ~6-30 nM | [1][2][3] |
| Adagrasib (MRTX849) | ~5 nM | ~10-50 nM | [4][5][6][7] |
| Divarasib (GDC-6036) | <10 nM | ~0.18 µM (median) | [8][9][10] |
| This compound | Data not publicly available | Data not publicly available | N/A |
Note: IC50 values can vary based on experimental conditions and assay formats.
Key Experimental Protocols
Characterizing the activity of irreversible K-Ras G12C inhibitors involves a suite of biochemical and cellular assays.
Biochemical Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock K-Ras G12C in its GDP-bound state, preventing the exchange for GTP.
Principle: Recombinant K-Ras G12C is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP). The addition of a GEF (like SOS1) and excess unlabeled GTP initiates nucleotide exchange, causing the fluorescent GDP to be displaced, resulting in a decrease in fluorescence. An effective inhibitor will prevent this exchange, thus maintaining a high fluorescence signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 1 mM MgCl2, 10 mM NaCl, 1 mM DTT, 0.01% Triton-X 100.
-
Prepare a stock solution of recombinant, purified K-Ras G12C pre-loaded with BODIPY-GDP.
-
Prepare a stock solution of SOS1 catalytic domain (SOScat).
-
Prepare a stock solution of GTP.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
To each well, add 5 µL of the diluted inhibitor.
-
Add 10 µL of a master mix containing BODIPY-GDP-loaded K-Ras G12C to each well.
-
Incubate at room temperature for 60-120 minutes to allow for covalent binding.
-
Initiate the exchange reaction by adding 5 µL of a mix containing SOScat and excess GTP.
-
Incubate for 30-60 minutes at 25°C.
-
Read the fluorescence on a plate reader (e.g., Excitation: 485 nm, Emission: 525 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on controls (no inhibitor vs. no enzyme).
-
Plot the percentage of inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of the inhibitor with K-Ras G12C within a cellular environment.
Principle: Ligand binding stabilizes a protein, increasing its melting temperature (Tm). In CETSA, cells are treated with the inhibitor, then heated to various temperatures. At temperatures above its Tm, the unbound protein denatures and aggregates, while the inhibitor-bound, stabilized protein remains soluble. The amount of soluble K-Ras G12C at each temperature is then quantified.
Detailed Protocol:
-
Cell Treatment:
-
Culture K-Ras G12C mutant cells (e.g., NCI-H358) to ~80% confluency.
-
Treat cells with the desired concentration of the inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Protein Fractionation and Detection:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble K-Ras G12C in each sample using an immunoassay such as Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble K-Ras G12C against the temperature for both treated and untreated samples.
-
The shift in the melting curve indicates the degree of stabilization and confirms target engagement.
-
Western Blot for Downstream Signaling (p-ERK)
This assay assesses the functional consequence of K-Ras G12C inhibition by measuring the phosphorylation status of downstream effectors like ERK.
Principle: Inhibition of K-Ras G12C should lead to a decrease in the phosphorylation of downstream kinases in the MAPK pathway. Western blotting uses specific antibodies to detect the levels of both total ERK and phosphorylated ERK (p-ERK). A reduction in the p-ERK/total ERK ratio indicates effective pathway inhibition.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Plate K-Ras G12C mutant cells and allow them to adhere.
-
Treat cells with various concentrations of the inhibitor for a set time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK (e.g., p44/42 MAPK T202/Y204) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition to determine the extent of signaling inhibition.
-
Conclusion
The development of irreversible inhibitors targeting the K-Ras G12C mutation represents a landmark achievement in precision oncology. By exploiting the unique biochemistry of the mutant cysteine, these compounds effectively shut down a previously "undruggable" oncogenic driver. A rigorous, multi-faceted approach utilizing biochemical and cellular assays is essential for the discovery and characterization of new inhibitors in this class. While compounds like this compound serve as valuable research tools, the extensive quantitative data available for clinical candidates like Sotorasib and Adagrasib provide a critical benchmark for ongoing drug development efforts. Future work will likely focus on overcoming resistance mechanisms and expanding the principles of covalent inhibition to other K-Ras mutations.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 6. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GDC-6036 (Divarasib, RG6330) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 10. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for the Selectivity of K-Ras G12C Covalent Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival in a significant percentage of non-small cell lung cancers, colorectal cancers, and pancreatic cancers.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined allosteric binding pockets on its surface.[2] The discovery of a specific mutation, G12C (glycine-to-cysteine substitution at codon 12), present in approximately 13% of lung adenocarcinomas, offered a unique therapeutic window.[1] This mutation introduces a nucleophilic cysteine residue that can be targeted by specially designed covalent inhibitors.
These inhibitors represent a landmark achievement in precision oncology. By irreversibly binding to Cysteine-12, they lock the KRAS G12C protein in an inactive, GDP-bound state, thereby blocking downstream oncogenic signaling.[3] The selectivity of these inhibitors for the mutant protein over wild-type KRAS is paramount for a favorable therapeutic index. This guide delves into the structural and mechanistic principles underpinning the selectivity of this class of inhibitors, using the irreversible inhibitor K-Ras G12C-IN-3 (also known as Compound VI-5) as a reference point within the broader class of well-characterized agents like Sotorasib (AMG510) and Adagrasib (MRTX849). This compound is an irreversible inhibitor featuring a quinazoline core and an acrylamide "warhead" designed to covalently modify the target cysteine.[3][4] Its selectivity is achieved through a combination of this covalent bonding and specific non-covalent interactions within a unique pocket on the KRAS G12C protein.
The K-Ras Signaling Pathway and the Impact of the G12C Mutation
K-Ras functions as a molecular switch in the cell. In its inactive state, it is bound to guanosine diphosphate (GDP). Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs), Guanine Nucleotide Exchange Factors (GEFs) like SOS1 facilitate the exchange of GDP for guanosine triphosphate (GTP).[5] The active, GTP-bound K-Ras then engages with a multitude of downstream effector proteins, most notably activating the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling pathways, which drive cell proliferation, survival, and differentiation.[1][6] The signal is terminated when GTPase Activating Proteins (GAPs) enhance the intrinsically weak GTPase activity of K-Ras, leading to GTP hydrolysis and a return to the inactive GDP-bound state.[7]
The G12C mutation impairs the ability of GAPs to bind and promote GTP hydrolysis.[1] This traps K-Ras in a constitutively active, GTP-bound state, leading to persistent and uncontrolled activation of downstream pro-tumorigenic signaling pathways.
Structural Basis for this compound Selectivity
The selectivity of inhibitors like this compound is multi-faceted, relying on both the unique reactivity of the mutant cysteine and specific interactions with a cryptic pocket that is preferentially available in the inactive state of the protein.
Covalent Targeting of Cysteine-12
The primary basis for selectivity against wild-type KRAS is the irreversible covalent bond formed between the inhibitor's electrophilic "warhead" (typically an acrylamide) and the thiol group of the Cysteine-12 residue.[2] Wild-type KRAS has a glycine at this position and therefore lacks the nucleophilic cysteine required for this interaction, rendering it insensitive to the inhibitor.
The Switch-II Pocket (S-IIP)
Crystallographic studies of inhibitors like Sotorasib and Adagrasib bound to KRAS G12C have revealed that they bind in a previously unobserved cryptic pocket located beneath the effector-binding Switch-II loop.[2] This "Switch-II Pocket" (S-IIP) is accessible in the GDP-bound (inactive) conformation but is sterically occluded in the GTP-bound (active) state. By binding to this pocket, the inhibitors effectively trap KRAS G12C in its inactive conformation, preventing GDP/GTP exchange and subsequent effector engagement.[3]
The key interactions that stabilize the inhibitor within the S-IIP and confer selectivity include:
-
Covalent Bond: The acrylamide moiety forms a covalent thioether bond with the sulfur atom of Cys12.
-
H95 Interaction: A critical hydrogen bond often forms between the inhibitor and the imidazole side chain of Histidine-95. This interaction is a key anchor point for many potent inhibitors.
-
Hydrophobic Pockets: The inhibitor scaffold occupies a series of hydrophobic sub-pockets, making favorable contacts with residues such as Val9, Met72, Tyr96, and Gln99.[2] The specific chemical moieties of each inhibitor are optimized to maximize these hydrophobic interactions, contributing to their overall affinity and potency. For example, the quinazoline core of this compound is designed to occupy these regions.[4]
Quantitative Analysis of Inhibitor Potency
The effectiveness of KRAS G12C inhibitors is quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) in cell-based assays and dissociation constants (Kd) or inhibition constants (Ki) in biochemical assays are common metrics. These values demonstrate the high potency of these compounds against the G12C mutant and their selectivity over the wild-type protein.
| Compound | Assay Type | Target | Potency | Reference(s) |
| This compound | Cellular | KRAS G12C | ~200 nM (IC50) | [4] |
| Sotorasib (AMG510) | Biochemical (Nucleotide Exchange) | KRAS G12C | 8.88 nM (IC50) | |
| Sotorasib (AMG510) | Cellular (H358) | KRAS G12C | Not specified, potent inhibition shown | [2] |
| Adagrasib (MRTX849) | Cellular (H358) | KRAS G12C | Not specified, potent inhibition shown | [1] |
| ARS-1620 | Cellular (H358) | KRAS G12C | ~100 nM (IC50) | [4] |
| ARS-853 | Cellular | KRAS G12C | ~1.5 µM (IC50) | [4] |
| ARS-853 | Biochemical (Binding) | KRAS G12C | ~200 µM (Ki) | |
| Divarasib (GDC-6036) | Cellular | KRAS G12C | Potent, 5-20x > Sotorasib/Adagrasib |
Note: Potency values can vary based on the specific assay conditions, cell line, and experimental setup.
Key Experimental Protocols
The characterization of KRAS G12C inhibitors relies on a suite of biochemical and cell-based assays. Below are generalized protocols for key experiments.
X-Ray Crystallography for Structural Analysis
This protocol is essential for visualizing the inhibitor binding mode and understanding the structural basis of selectivity.
-
Protein Expression and Purification:
-
The human KRAS(1-169) G12C mutant is cloned into an expression vector (e.g., pET-21a) with a His-tag.
-
The plasmid is transformed into E. coli (e.g., BL21(DE3) strain).
-
Cells are grown in LB media at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and cells are grown overnight at 18°C.
-
Cells are harvested, lysed by sonication, and the lysate is clarified by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient.
-
The His-tag is cleaved (e.g., with TEV protease), and the protein is further purified by size-exclusion chromatography. The protein is loaded with GDP.
-
-
Crystallization:
-
The purified KRAS G12C-GDP protein is incubated with a molar excess (e.g., 2.5 mM) of the covalent inhibitor for several hours at 4°C to ensure complete covalent modification.
-
The protein-inhibitor complex is concentrated (e.g., to 10-20 mg/mL).
-
Crystallization screening is performed using the vapor diffusion method (hanging or sitting drop) with various commercial screens at 20°C.
-
Crystal hits are optimized by varying precipitant concentration, pH, and additives.
-
-
Data Collection and Structure Determination:
-
Crystals are cryoprotected (e.g., with glycerol) and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
Data are processed, and the structure is solved by molecular replacement using a known KRAS structure as a search model.
-
The model is refined, and the inhibitor is built into the electron density map.
-
Biochemical Binding and Activity Assays
These assays quantify the direct interaction of the inhibitor with the target protein.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay:
-
Principle: Measures the disruption of a protein-protein interaction (e.g., KRAS-RAF) or the binding of a tagged ligand.
-
Protocol:
-
Recombinant His-tagged KRAS G12C and GST-tagged RAF-RBD (RAS Binding Domain) are used.
-
In a 384-well plate, add KRAS G12C, the test inhibitor at various concentrations, and incubate.
-
Add GST-RAF-RBD.
-
Add Europium-cryptate labeled anti-His antibody and d2-labeled anti-GST antibody.
-
Incubate to allow binding and FRET to occur.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm and 620 nm. The ratio is calculated to determine inhibition.
-
-
-
SOS1-Catalyzed Nucleotide Exchange Assay:
-
Principle: Measures the ability of the inhibitor to lock KRAS G12C in the GDP state, preventing GEF-mediated exchange for a fluorescent GTP analog.
-
Protocol:
-
KRAS G12C protein is pre-loaded with GDP.
-
The protein is incubated with the test inhibitor for a defined period.
-
The reaction is initiated by adding the GEF (SOS1 catalytic domain) and a fluorescent GTP analog (e.g., mant-GTP).
-
The increase in fluorescence (as mant-GTP binds to KRAS) is monitored over time using a plate reader.
-
The rate of nucleotide exchange is calculated, and the IC50 of the inhibitor is determined.
-
-
Cellular Assays for Target Engagement and Pathway Inhibition
These assays confirm that the inhibitor functions in a biological context.
-
Western Blot for p-ERK Inhibition:
-
Principle: Measures the phosphorylation level of ERK, a key downstream node in the MAPK pathway, as a readout of KRAS activity.
-
Protocol:
-
Seed KRAS G12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere.
-
Treat cells with a serial dilution of the inhibitor for a specified time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence substrate.
-
Quantify band intensity to determine the IC50 for p-ERK inhibition.
-
-
-
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®):
-
Principle: Measures the number of viable cells in culture by quantifying ATP levels.
-
Protocol:
-
Seed KRAS G12C mutant cells (e.g., NCI-H358) and KRAS wild-type cells (as a control for selectivity) in 96-well plates.
-
After 24 hours, treat the cells with a range of inhibitor concentrations.
-
Incubate for 72 hours.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence with a plate reader.
-
Plot the data to determine the GI50 (concentration for 50% growth inhibition).
-
-
Conclusion
The selectivity of this compound and other inhibitors in its class is not conferred by a single interaction but is the result of a carefully orchestrated combination of factors. The absolute requirement of the Cysteine-12 residue for covalent modification ensures high selectivity over wild-type KRAS. Furthermore, the specific topology of the Switch-II pocket in the inactive, GDP-bound state provides a second layer of selectivity, allowing the inhibitor to trap the oncoprotein in a non-functional conformation. The detailed structural and biochemical understanding of these interactions has been pivotal in transforming a once-undruggable target into a tractable one, paving the way for new therapies for patients with KRAS G12C-mutated cancers.
References
- 1. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1629268-19-4 | EQC26819 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound (EVT-253759) | 1629268-19-4 [evitachem.com]
- 5. Cell Culture & Analysis (479) [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of K-Ras G12C Inhibitors with the Switch-II Pocket
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between K-Ras G12C inhibitors and the switch-II pocket (S-IIP). It is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting the KRAS oncogene. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows.
Core Interaction with the Switch-II Pocket
The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, differentiation, and survival.[1] The G12C mutation, where glycine at codon 12 is replaced by cysteine, results in a constitutively active protein, driving oncogenesis.
A significant breakthrough in targeting K-Ras G12C has been the development of covalent inhibitors that specifically bind to the mutant cysteine residue. These inhibitors exploit a transient, inducible pocket located beneath the effector-binding switch-II region, known as the switch-II pocket (S-IIP).[2][3] This pocket is not apparent in the active, GTP-bound state of K-Ras.
The binding of inhibitors to the S-IIP of the GDP-bound K-Ras G12C protein locks the oncoprotein in an inactive conformation.[4] This allosteric inhibition prevents the SOS1-mediated nucleotide exchange of GDP for GTP, thereby trapping K-Ras G12C in its "off" state and blocking downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[4][5] Crystallographic studies have revealed that these inhibitors form a covalent bond with the thiol group of the mutant Cysteine-12 and establish multiple non-covalent interactions within the S-IIP, involving residues such as His95, Tyr96, and Gln99, which stabilizes the inhibitor-protein complex.[6][7]
Quantitative Data Presentation
The following tables summarize key quantitative data for representative K-Ras G12C inhibitors, demonstrating their potency and binding affinity. While specific data for a compound designated "K-Ras G12C-IN-3" is not publicly available, the values presented for well-characterized inhibitors such as Sotorasib (AMG-510) and Adagrasib (MRTX849) serve as a benchmark for this class of compounds.
Table 1: Biochemical Potency of K-Ras G12C Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Sotorasib (AMG-510) | pERK Inhibition (NCI-H358 cells) | K-Ras G12C | ~30 | [8] |
| Adagrasib (MRTX849) | Cell Viability (KRAS G12C mutant cells) | K-Ras G12C | >1000 (2D), >3000 (3D) in non-G12C lines | [5] |
| ARS-1620 | RAS-GTP binding inhibition (H358 cells) | K-Ras G12C | Dose-dependent | [8] |
Table 2: Binding Affinity of K-Ras G12C Inhibitors
| Compound | Assay Type | Target | Kd (µM) | Reference |
| ARS-853 | Stopped-flow fluorescence | K-Ras G12C | 36.0 ± 0.7 | [9] |
| Compound 11 | Microscale Thermophoresis (MST) | K-Ras G12C (GNP-bound) | ~0.4 - 0.7 | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of K-Ras G12C inhibitors are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for K-Ras G12C/Effector Interaction
This assay is used to measure the disruption of the K-Ras G12C interaction with its effector proteins, such as c-RAF, upon inhibitor binding.
Materials:
-
GDP-loaded K-Ras G12C protein
-
GTP
-
SOS1 (guanine nucleotide exchange factor)
-
Ras-binding domain of cRAF (RBD-cRAF)
-
TR-FRET donor (e.g., terbium-labeled anti-His antibody) and acceptor (e.g., fluorescently labeled RBD-cRAF)
-
Assay buffer (e.g., RBD-RAS binding buffer)
-
384-well microplate
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Dilute GDP-loaded K-Ras G12C, GTP, SOS1, and RBD-cRAF to their optimal concentrations in assay buffer.
-
Reaction Setup:
-
Add diluted GDP-loaded K-Ras G12C to each well of the 384-well plate.
-
Add the test inhibitor or vehicle control to the respective wells.
-
Incubate to allow for inhibitor binding to K-Ras G12C.
-
-
Nucleotide Exchange: Initiate the nucleotide exchange by adding a mixture of GTP and SOS1 to the wells. Incubate to allow for the exchange of GDP for GTP, leading to the activation of K-Ras G12C.
-
Effector Binding: Add the fluorescently labeled RBD-cRAF to the wells. Incubate to allow the binding of the effector to active, GTP-bound K-Ras G12C.
-
Detection: Add the TR-FRET donor antibody. Incubate to allow the formation of the FRET complex.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A decrease in the TR-FRET signal in the presence of the inhibitor indicates disruption of the K-Ras G12C-RBD-cRAF interaction.[1][11]
SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock K-Ras G12C in its GDP-bound state by preventing the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog.
Materials:
-
GDP-loaded K-Ras G12C protein
-
SOS1
-
Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP)
-
Assay buffer
-
96- or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Dilute GDP-loaded K-Ras G12C and SOS1 to their working concentrations in assay buffer.
-
Reaction Setup:
-
Add diluted GDP-loaded K-Ras G12C to each well of the microplate.
-
Add the test inhibitor or vehicle control to the respective wells.
-
Incubate to allow for inhibitor binding.
-
-
Initiation of Exchange: Add a mixture of SOS1 and the fluorescently labeled GTP analog to initiate the nucleotide exchange reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The binding of the fluorescent GTP analog to K-Ras G12C results in an increased fluorescence signal.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of nucleotide exchange can be determined from the initial linear portion of the curve. A decrease in the rate of fluorescence increase in the presence of the inhibitor indicates inhibition of nucleotide exchange.[12][13]
Cellular ERK Phosphorylation Assay (Western Blot)
This assay assesses the functional consequence of K-Ras G12C inhibition in a cellular context by measuring the phosphorylation level of a key downstream effector, ERK.
Materials:
-
K-Ras G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed K-Ras G12C mutant cells in culture plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for the desired time period (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal. A dose-dependent decrease in the p-ERK/t-ERK ratio indicates inhibition of the K-Ras signaling pathway.[14][15]
-
Mandatory Visualizations
K-Ras Signaling Pathway and Point of Inhibition
Caption: K-Ras signaling pathway and the inhibitory mechanism of a G12C-specific inhibitor.
Experimental Workflow for K-Ras G12C Inhibitor Characterization
Caption: A typical experimental workflow for the characterization of K-Ras G12C inhibitors.
Logical Relationship of K-Ras G12C Inhibition
Caption: Logical flow of the mechanism of action for a K-Ras G12C covalent inhibitor.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
Exploring the Covalent Binding of K-Ras G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the covalent binding mechanism of inhibitors targeting the K-Ras G12C mutant, a critical oncogene in various cancers. While specific quantitative data for K-Ras G12C-IN-3 is not extensively available in the public domain, this document will utilize data from well-characterized covalent inhibitors of K-Ras G12C to illustrate the core principles, experimental validation, and signaling consequences of this therapeutic strategy.
The K-Ras G12C Oncoprotein: A "Druggable" Target
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation, where glycine is replaced by cysteine at codon 12, being particularly prevalent in non-small cell lung cancer and colorectal cancer.[3] This mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and uncontrolled downstream signaling, promoting cell proliferation and survival.
The presence of a cysteine residue in the K-Ras G12C mutant offers a unique opportunity for targeted therapy through the development of covalent inhibitors. These small molecules are designed to form an irreversible covalent bond with the thiol group of the mutant cysteine, locking the K-Ras protein in its inactive state and thereby abrogating its oncogenic signaling.[4][5]
Mechanism of Covalent Inhibition
K-Ras G12C covalent inhibitors typically target the protein in its inactive, GDP-bound conformation. They are designed with an electrophilic "warhead" that can react with the nucleophilic thiol group of the Cysteine-12 residue located in a region known as the Switch-II pocket.[4] This irreversible binding event induces a conformational change that disrupts the regions responsible for effector protein interaction, namely Switch-I and Switch-II. By locking K-Ras G12C in this inactive state, the inhibitors prevent the exchange of GDP for GTP, which is required for its activation, and block its interaction with downstream effectors such as RAF kinases.
References
- 1. Collection - Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - Analytical Chemistry - Figshare [figshare.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular docking analysis reveals differential binding affinities of multiple classes of selective inhibitors towards cancer-associated KRAS mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of K-Ras G12C Inhibitors: A Technical Guide
Disclaimer: Publicly available preclinical data for a compound specifically designated "K-Ras G12C-IN-3" is limited. This document provides a comprehensive overview of the typical preclinical evaluation of K-Ras G12C inhibitors, drawing upon established methodologies and data from representative compounds in this class.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of covalent inhibitors targeting the K-Ras G12C mutation.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) has emerged as a key therapeutic target. K-Ras G12C inhibitors are a class of targeted therapies that specifically and irreversibly bind to the mutant cysteine residue, locking the K-Ras protein in its inactive, GDP-bound state. This guide outlines the core preclinical assays and data required to characterize the activity and properties of a novel K-Ras G12C inhibitor.
Mechanism of Action
K-Ras G12C inhibitors are covalent inhibitors that form a permanent bond with the thiol group of the cysteine residue at position 12 of the mutant K-Ras protein. This covalent modification prevents the exchange of GDP for GTP, thereby trapping K-Ras G12C in an inactive conformation and inhibiting downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[1][2][3]
References
Methodological & Application
Application Notes and Protocols for K-Ras G12C-IN-3 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for determining the optimal concentration of K-Ras G12C-IN-3, an irreversible small molecule inhibitor of the mutant K-Ras G12C protein, for various in vitro assays. Due to the limited publicly available data on the specific optimal concentrations of this compound, the recommended concentration ranges in these protocols are based on typical values for analogous covalent K-Ras G12C inhibitors. It is crucial to perform dose-response experiments to determine the precise optimal concentration for your specific assay conditions and cell lines.
Overview of this compound
This compound is an irreversible inhibitor that covalently binds to the cysteine residue of the G12C mutant K-Ras protein. This modification locks the protein in an inactive state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, and suppressing cancer cell proliferation. The following sections detail common in vitro assays to characterize the activity of this compound.
Data Presentation: Recommended Concentration Ranges for In Vitro Assays
The following table summarizes recommended starting concentration ranges for this compound in various in vitro assays based on data from analogous covalent K-Ras G12C inhibitors.
| Assay Type | Recommended Starting Concentration Range | Key Parameters to Determine | Notes |
| Biochemical Assays | |||
| Nucleotide Exchange Assay | 1 nM - 10 µM | IC50 | Initial screens are often performed at a single high concentration (e.g., 10 µM) to identify activity.[1] |
| Thermal Shift Assay (TSA) | 100 nM - 50 µM | ΔTm (change in melting temperature) | Useful for confirming direct binding to the target protein. |
| Cell-Based Assays | |||
| Cell Viability/Proliferation Assay | 10 nM - 100 µM | GI50 / IC50 | Assay duration can influence the effective concentration (e.g., 72 hours). |
| Western Blot for pERK Inhibition | 100 nM - 10 µM | IC50 for pERK reduction | Treatment times can vary (e.g., 2, 6, 24 hours) to assess the kinetics of pathway inhibition. |
| Target Engagement Assay | 1 µM - 50 µM | EC50 for target modification | Measures the extent of covalent modification of K-Ras G12C in a cellular context. |
| PROTAC-mediated Degradation Assay | 0.1 µM - 10 µM | DC50 | A derivative of this compound has been used to create a PROTAC with a DC50 of ~1.25 µM in NCI-H358 cells.[2] |
Experimental Protocols
Biochemical Assays
This assay measures the ability of this compound to inhibit the exchange of GDP for GTP, a critical step in K-Ras activation.
Materials:
-
Recombinant human K-Ras G12C protein
-
Fluorescently labeled GDP (e.g., BODIPY-GDP)
-
GTP
-
SOS1 (a guanine nucleotide exchange factor)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well black plates
-
Plate reader capable of measuring fluorescence.
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add K-Ras G12C protein and fluorescently labeled GDP in assay buffer and incubate to allow for GDP loading.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the exchange reaction by adding a mixture of GTP and SOS1.
-
Monitor the change in fluorescence over time. The displacement of fluorescent GDP by GTP will result in a decrease in fluorescence.
-
Calculate the rate of nucleotide exchange for each inhibitor concentration and determine the IC50 value.
Workflow for a K-Ras G12C Nucleotide Exchange Assay.
This assay determines if this compound binds to the K-Ras G12C protein by measuring changes in its thermal stability.
Materials:
-
Recombinant human K-Ras G12C protein
-
SYPRO Orange dye
-
Assay buffer
-
qPCR instrument with a thermal ramping protocol.
Protocol:
-
Prepare a master mix of K-Ras G12C protein and SYPRO Orange dye in assay buffer.
-
Aliquot the master mix into PCR tubes or a 96-well plate.
-
Add serial dilutions of this compound to the aliquots. Include a DMSO-only control.
-
Seal the plate/tubes and place them in a qPCR instrument.
-
Run a thermal ramp from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), measuring fluorescence at each temperature increment.
-
The melting temperature (Tm) is the temperature at which the protein unfolds, causing an increase in fluorescence.
-
Calculate the change in melting temperature (ΔTm) induced by the inhibitor. A positive ΔTm indicates stabilization upon binding.
References
Application Notes and Protocols for K-Ras G12C-IN-3 Treatment and Downstream Signaling Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal treatment duration of K-Ras G12C-IN-3 and analyzing its effects on downstream signaling pathways. The provided protocols offer detailed methodologies for performing key experiments to assess pathway modulation.
Introduction
K-Ras is a frequently mutated oncogene, with the G12C mutation being a prevalent driver in various cancers. This compound is an irreversible inhibitor that covalently binds to the mutant cysteine-12, locking the K-Ras protein in its inactive, GDP-bound state. This inhibition blocks downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[1][2][3][4] Accurate assessment of the dynamic changes in these pathways following inhibitor treatment is critical for understanding its mechanism of action and for the development of effective therapeutic strategies.
Mechanism of Action of K-Ras G12C Inhibitors
K-Ras cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation. K-Ras G12C inhibitors, such as this compound, selectively target the mutant protein. By binding to the cysteine residue at position 12, these inhibitors trap K-Ras G12C in the inactive GDP-bound conformation, thereby preventing its interaction with downstream effector proteins like RAF and PI3K.[1][2][4][5] This leads to the suppression of the MAPK and PI3K-AKT signaling cascades.
Optimal Treatment Duration for Downstream Signaling Analysis
The inhibitory effect of K-Ras G12C inhibitors on downstream signaling is dynamic. While initial suppression of key signaling nodes like phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) is rapid, a rebound in signaling can occur over time due to various resistance mechanisms.[1][2][4][6] Therefore, a time-course analysis is essential to capture the full spectrum of the inhibitor's effects.
Based on published studies, the following time points are recommended for analyzing downstream signaling in response to K-Ras G12C inhibitor treatment:
-
Early Time Points (0.5 - 6 hours): To observe the initial and maximal inhibition of downstream targets like p-ERK and p-AKT.
-
Intermediate Time Points (12 - 24 hours): To assess the sustainability of the inhibitory effect. Evidence of signaling rebound often begins to appear within this timeframe.[1][2]
-
Late Time Points (48 - 72 hours): To investigate the extent of signaling reactivation or adaptive resistance. Studies have shown that p-ERK levels can recover significantly by 48 to 72 hours post-treatment.[2][4][6]
Quantitative Data Summary
The following tables summarize the expected changes in downstream signaling molecules at different time points following treatment with a K-Ras G12C inhibitor. The data is compiled from various studies and represents a general trend observed in K-Ras G12C mutant cell lines.
Table 1: Time-Dependent Effect of K-Ras G12C Inhibitor on p-ERK Levels
| Treatment Time | Expected Change in p-ERK Levels (relative to untreated control) | Reference |
| 0 hours | 100% | N/A |
| 4-6 hours | Significant Decrease (e.g., >75% reduction) | [1][2] |
| 24 hours | Partial Recovery (rebound may be observed) | [1][2][4] |
| 48 hours | Further Recovery (approaching baseline in some models) | [2][6] |
| 72 hours | Significant Recovery | [2][4] |
Table 2: Time-Dependent Effect of K-Ras G12C Inhibitor on p-AKT Levels
| Treatment Time | Expected Change in p-AKT Levels (relative to untreated control) | Reference |
| 0 hours | 100% | N/A |
| 6 hours | Moderate Decrease | [1] |
| 24 hours | Partial Recovery | [1] |
| 48 hours | Further Recovery | [1] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed K-Ras G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to the desired final concentration in the cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 4, 24, 48, and 72 hours).
Protocol 2: Western Blotting for Downstream Signaling Analysis
A. Cell Lysis
-
After the treatment period, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
B. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
C. Sample Preparation and SDS-PAGE
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]
-
Load the denatured protein samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
D. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
E. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
F. Detection and Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Visualizations
Caption: K-Ras G12C signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for downstream signaling analysis.
Caption: Expected dynamics of downstream signaling in response to K-Ras G12C inhibitor treatment.
References
- 1. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Sample Preparation Techniques | Bio-Rad [bio-rad.com]
- 8. origene.com [origene.com]
Application Notes and Protocols: Monitoring pERK Inhibition by K-Ras G12C-IN-3 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, with the G12C mutation being a prevalent driver.[1][2][3] K-Ras G12C inhibitors have emerged as a promising therapeutic strategy by covalently binding to the mutant cysteine and locking the protein in an inactive, GDP-bound state.[4][5] This inhibition disrupts downstream signaling, primarily through the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[2][4][6] This document provides a detailed protocol for utilizing Western blot analysis to monitor the inhibition of phosphorylated ERK (pERK), a key downstream effector, in response to treatment with a K-Ras G12C inhibitor.
K-Ras Signaling Pathway and Inhibition
The K-Ras protein cycles between an active GTP-bound state and an inactive GDP-bound state.[3][4] The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and persistent downstream signaling.[3] K-Ras G12C inhibitors are designed to specifically target the mutant protein. By binding to the cysteine residue at position 12, these inhibitors prevent the exchange of GDP for GTP, effectively trapping K-Ras G12C in its inactive form.[4] This leads to the downregulation of the MAPK signaling cascade, which can be effectively monitored by assessing the phosphorylation status of ERK.
Caption: K-Ras G12C signaling pathway and the point of inhibition.
Quantitative Analysis of pERK Inhibition
The efficacy of a K-Ras G12C inhibitor can be quantified by measuring the reduction in pERK levels relative to total ERK or a loading control. The following table summarizes representative data on pERK inhibition in different cell lines treated with a K-Ras G12C inhibitor.
| Cell Line | Treatment | Duration (hours) | pERK Levels (Normalized to Control) | Reference |
| MIA PaCa-2 (homozygous KRAS G12C) | K-Ras G12C Inhibitor | 6 | Decreased | [7] |
| MIA PaCa-2 (homozygous KRAS G12C) | K-Ras G12C Inhibitor | 24 | Decreased | [7] |
| NCI-H23 (heterozygous KRAS G12C) | K-Ras G12C Inhibitor | 6 | Decreased | [7] |
| NCI-H23 (heterozygous KRAS G12C) | K-Ras G12C Inhibitor | 24 | Decreased | [7] |
| KRAS G12C Mutant Cell Lines | AMG 510 (100 nM) | 4 | Significantly Decreased | [8] |
| KRAS G12C Mutant Cell Lines | AMG 510 (100 nM) | 72 | Returned to ~75% of baseline | [8] |
Detailed Protocol: Western Blot for pERK Inhibition
This protocol outlines the steps for treating cancer cells with a K-Ras G12C inhibitor, preparing cell lysates, and performing a Western blot to detect pERK, total ERK, and a loading control.
Caption: Experimental workflow for Western blot analysis.
Materials and Reagents
-
KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2, NCI-H23, SW1463)
-
Complete cell culture medium
-
This compound (or other K-Ras G12C inhibitor)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-GAPDH
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time points (e.g., 4, 24, 48, 72 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, and GAPDH (diluted in blocking buffer as per manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the resulting bands using appropriate software. Normalize the pERK signal to the total ERK signal or the GAPDH loading control to determine the relative inhibition.[8]
-
Conclusion
Western blot is a robust and widely used method to assess the pharmacodynamic effects of K-Ras G12C inhibitors. By quantifying the reduction in pERK levels, researchers can effectively determine the potency and duration of target engagement of these inhibitors in cancer cells. This protocol provides a detailed framework for conducting such an analysis, which is crucial for the preclinical evaluation and development of novel K-Ras targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Immunoprecipitation Assay with K-Ras G12C-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to investigate the effect of K-Ras G12C-IN-3, an irreversible covalent inhibitor, on the interaction between mutant K-Ras G12C and its downstream effector, Raf kinase.
Introduction
The K-Ras protein, a member of the Ras superfamily of small GTPases, is a critical regulator of cellular signaling pathways that control cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic alterations in human cancers.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, locks K-Ras in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling cascades, most notably the MAPK/ERK pathway.[2] This constitutive signaling is primarily mediated through the direct interaction of active K-Ras with effector proteins, such as the Raf kinases (A-Raf, B-Raf, and C-Raf).[3]
This compound is a small molecule inhibitor designed to selectively and irreversibly bind to the mutant cysteine residue of K-Ras G12C.[4] This covalent modification is intended to lock the oncoprotein in an inactive, GDP-bound conformation, thereby preventing its interaction with downstream effectors like Raf and inhibiting oncogenic signaling.[5]
The co-immunoprecipitation (Co-IP) assay is a powerful and widely used technique to study protein-protein interactions within the cellular context.[6] This method involves the use of an antibody to specifically precipitate a target protein ("bait") from a cell lysate, along with any proteins that are endogenously bound to it ("prey").[7] Subsequent analysis of the immunoprecipitated complex, typically by Western blotting, can confirm the interaction between the bait and prey proteins.
This protocol details the application of Co-IP to qualitatively and quantitatively assess the inhibitory effect of this compound on the K-Ras G12C/Raf interaction in a relevant cancer cell line.
Signaling Pathway Overview
The diagram below illustrates the canonical K-Ras signaling pathway and the mechanism of action for K-Ras G12C inhibitors. Upon activation by upstream signals, wild-type K-Ras cycles between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active K-Ras-GTP, which then binds to and activates Raf kinases, initiating the downstream MAPK cascade. K-Ras G12C inhibitors covalently bind to the mutant cysteine, locking K-Ras in an inactive conformation and preventing its interaction with Raf.
Caption: K-Ras G12C Signaling Pathway and Inhibitor Mechanism of Action.
Experimental Workflow
The following diagram outlines the major steps of the co-immunoprecipitation experiment to assess the effect of this compound on the K-Ras/Raf interaction.
Caption: Co-Immunoprecipitation Experimental Workflow.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data derived from densitometric analysis of Western blots from a Co-IP experiment. This data illustrates the expected dose-dependent effect of this compound on the interaction between K-Ras G12C and C-Raf in NCI-H358 cells.
Table 1: Densitometric Analysis of Co-Immunoprecipitated C-Raf
| Treatment Group | This compound Conc. (µM) | C-Raf Band Intensity (Arbitrary Units) | % of Control (DMSO) |
| Vehicle Control | 0 (DMSO) | 10,500 | 100% |
| Treatment 1 | 0.1 | 7,875 | 75% |
| Treatment 2 | 1.0 | 4,200 | 40% |
| Treatment 3 | 10.0 | 1,575 | 15% |
Table 2: Summary of Protein Levels in Input Lysates
| Treatment Group | This compound Conc. (µM) | Total K-Ras Band Intensity | Total C-Raf Band Intensity |
| Vehicle Control | 0 (DMSO) | 12,000 | 9,800 |
| Treatment 1 | 0.1 | 11,950 | 9,850 |
| Treatment 2 | 1.0 | 12,100 | 9,750 |
| Treatment 3 | 10.0 | 11,900 | 9,900 |
Note: The data presented in these tables are illustrative and represent the expected outcome of the experiment. Actual results may vary.
Experimental Protocols
Materials and Reagents
-
Cell Line: NCI-H358 (human lung adenocarcinoma, heterozygous for K-Ras G12C) or other suitable cell line expressing K-Ras G12C.
-
Inhibitor: this compound (prepare stock solution in DMSO).
-
Antibodies:
-
Primary antibody for Immunoprecipitation: Anti-K-Ras antibody.
-
Primary antibodies for Western Blotting: Anti-K-Ras antibody, Anti-C-Raf antibody (or other Raf isoform).
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Co-IP:
-
Co-IP Lysis/Wash Buffer (non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other mild detergent), Protease and Phosphatase Inhibitor Cocktails.
-
Protein A/G magnetic beads or agarose beads.
-
Elution Buffer: 1X Laemmli sample buffer.
-
-
Reagents for Western Blotting:
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
TBST (Tris-buffered saline with 0.1% Tween-20).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Protocol
Day 1: Cell Seeding
-
Culture NCI-H358 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 10 cm dishes at a density that will result in 80-90% confluency on the day of the experiment.
Day 2: this compound Treatment
-
Prepare fresh dilutions of this compound in complete culture medium at the desired final concentrations (e.g., 0.1, 1.0, 10.0 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
Incubate the cells for the desired treatment time (e.g., 4-6 hours). The optimal time should be determined empirically.
Day 3: Cell Lysis and Immunoprecipitation
-
Cell Lysis:
-
After treatment, place the dishes on ice and wash the cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold Co-IP Lysis Buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Take a 50 µl aliquot of the supernatant for input analysis and store it at -20°C.
-
Determine the protein concentration of the remaining lysate using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Normalize the protein concentration of all samples with Co-IP Lysis Buffer. Use 1-2 mg of total protein per IP reaction.
-
Add the anti-K-Ras antibody to each lysate sample (the optimal amount should be predetermined, typically 2-5 µg).
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add the appropriate amount of pre-washed Protein A/G beads to each sample.
-
Incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads).
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, remove all residual buffer.
-
Day 4: Elution and Western Blot Analysis
-
Elution:
-
Resuspend the beads in 30-50 µl of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blotting:
-
Load the eluted samples and the previously saved input samples onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against K-Ras and C-Raf overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
-
Data Analysis:
-
Confirm the successful immunoprecipitation of K-Ras by observing a band in the IP lanes probed with the K-Ras antibody.
-
Assess the amount of co-immunoprecipitated Raf by observing the band in the IP lanes probed with the Raf antibody.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the amount of co-precipitated Raf to the amount of immunoprecipitated K-Ras to account for any variations in IP efficiency.
-
Compare the normalized Raf levels in the this compound treated samples to the vehicle control to determine the extent of inhibition.
-
Analyze the input samples to ensure that the total protein levels of K-Ras and Raf are not affected by the inhibitor treatment.
-
Conclusion
This co-immunoprecipitation protocol provides a robust framework for investigating the efficacy of this compound in disrupting the critical interaction between K-Ras G12C and its downstream effector Raf. By quantifying the reduction in this protein-protein interaction, researchers can gain valuable insights into the molecular mechanism of action of this and other K-Ras G12C inhibitors, aiding in the development of targeted cancer therapies.
References
- 1. graphviz.org [graphviz.org]
- 2. An engineered protein antagonist of K-Ras/B-Raf interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a K-Ras G12C-IN-3-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction to K-Ras G12C Targeted Degradation
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets.[3] The development of covalent inhibitors targeting the mutant cysteine at position 12 has marked a significant breakthrough in treating KRAS G12C-driven cancers.[3]
Proteolysis-targeting chimeras (PROTACs) offer an alternative and powerful strategy to target oncogenic proteins like KRAS G12C. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a target protein.[4][5][6][7] They consist of a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5][6][7] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
This document outlines the development of a PROTAC based on K-Ras G12C-IN-3 , an irreversible covalent inhibitor of KRAS G12C, to achieve targeted degradation of this oncoprotein.
K-Ras G12C Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in signal transduction. In its active, GTP-bound state, it activates downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[8][9][10][11] The G12C mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.[8] Degradation of KRAS G12C via a PROTAC is expected to shut down these oncogenic signaling cascades.
PROTAC Design and Mechanism of Action
The proposed PROTAC utilizes this compound as the warhead to covalently bind to the cysteine-12 of the mutant KRAS protein. This warhead is connected via a flexible linker to an E3 ligase ligand, such as pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.[12][13] The formation of the KRAS G12C-PROTAC-CRBN ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to KRAS G12C, leading to its subsequent degradation by the proteasome.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of a this compound-based PROTAC.
Protocol 1: Synthesis of this compound PROTAC
The synthesis of a this compound-based PROTAC involves standard organic chemistry techniques. A representative example is the synthesis of compound KP-14, which links this compound to pomalidomide.[12][13] This typically involves coupling the this compound warhead to a linker, followed by the attachment of the E3 ligase ligand. Detailed synthetic steps can be found in the cited literature.[12]
Protocol 2: Cell Culture
KRAS G12C mutant cell lines are essential for evaluating the PROTAC's activity.
-
Cell Lines: NCI-H358 (homozygous KRAS G12C), MIA PaCa-2 (homozygous KRAS G12C), NCI-H23 (heterozygous KRAS G12C).[11][12]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Protocol 3: Western Blot for KRAS G12C Degradation
This assay directly measures the reduction in KRAS G12C protein levels following PROTAC treatment.
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., MIA PaCa-2) in 12-well plates and allow them to adhere overnight.[14]
-
PROTAC Treatment: Treat cells with varying concentrations of the this compound PROTAC (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24 hours).[14] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against KRAS G12C (specific antibody recommended) and a loading control (e.g., α-Tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantification: Densitometry analysis is performed to quantify the band intensities. KRAS G12C levels are normalized to the loading control.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the PROTAC on cancer cells.
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[10]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.[9][10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[10][15][16]
-
Formazan Solubilization: Carefully remove the medium and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][15]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 490-590 nm using a microplate reader.[10][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 5: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the KRAS G12C-PROTAC-E3 ligase ternary complex. A two-step Co-IP protocol can be adapted for this purpose.[17]
-
Cell Transfection (Optional): For enhanced detection, cells can be transfected with tagged versions of KRAS G12C (e.g., HA-tag) and the E3 ligase (e.g., Flag-tag).
-
PROTAC Treatment: Treat cells with the PROTAC at a concentration known to induce degradation for a short period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
First Immunoprecipitation:
-
Incubate the cell lysate with an antibody against one of the components (e.g., anti-HA for KRAS G12C).
-
Add protein A/G magnetic beads to pull down the immune complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the complexes using a gentle elution buffer (e.g., a peptide corresponding to the tag).
-
-
Second Immunoprecipitation:
-
Incubate the eluate from the first IP with an antibody against the second component (e.g., anti-Flag for the E3 ligase).
-
Pull down the complexes with fresh protein A/G beads.
-
Wash the beads extensively.
-
-
Western Blot Analysis: Elute the final complexes and analyze by Western blotting for the presence of all three components: KRAS G12C, the E3 ligase, and potentially downstream signaling molecules.
Protocol 6: Ubiquitination Assay
This assay detects the ubiquitination of KRAS G12C induced by the PROTAC.
-
PROTAC and Proteasome Inhibitor Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate KRAS G12C using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect the poly-ubiquitin chains on KRAS G12C.
Data Presentation
Table 1: In Vitro Degradation and Proliferation Inhibition of a this compound-based PROTAC (Example Data)
| Compound | Target E3 Ligase | Cell Line | DC50 (µM) | Dmax (%) | IC50 (µM) |
| KP-14 | CRBN | NCI-H358 | ≈1.25 | >90 | TBD |
DC50: Concentration for half-maximal degradation. Dmax: Maximum degradation percentage. IC50: Half-maximal inhibitory concentration for cell proliferation. TBD: To be determined. Data is hypothetical based on published findings for similar compounds.[12][13]
Table 2: Summary of Key Experimental Parameters
| Assay | Key Parameter | Typical Value/Range |
| Western Blot | PROTAC Concentration | 0.1 - 10 µM |
| Treatment Duration | 24 hours | |
| Primary Antibody Dilution | 1:1000 | |
| MTT Assay | Cell Seeding Density | 1 x 10^4 cells/well |
| Treatment Duration | 72 hours | |
| Wavelength | 490 - 590 nm | |
| Co-IP | PROTAC Treatment | 2-4 hours |
| Ubiquitination Assay | MG132 Concentration | 10-20 µM |
| MG132 Pre-treatment | 2-4 hours |
Conclusion
The development of a this compound-based PROTAC represents a promising therapeutic strategy for cancers driven by this mutation. The protocols and application notes provided here offer a comprehensive guide for the design, synthesis, and in vitro evaluation of such degraders. Successful execution of these experiments will enable the characterization of PROTAC efficiency in degrading KRAS G12C, elucidating its mechanism of action, and assessing its potential as an anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. lifesensors.com [lifesensors.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing K-Ras G12C-IN-3 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The development of specific inhibitors targeting the KRAS G12C mutant protein has marked a significant advancement in precision oncology. K-Ras G12C-IN-3 is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking the protein in its inactive, GDP-bound state. This prevents downstream signaling through key oncogenic pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound using xenograft models, a critical step in the preclinical drug development pipeline.
Mechanism of Action of this compound
K-Ras acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation. This compound is designed to specifically target the mutant cysteine at position 12. By forming a covalent bond with this residue, the inhibitor traps KRAS G12C in the inactive GDP-bound conformation, effectively blocking its interaction with downstream effector proteins and abrogating oncogenic signaling.
Data Presentation: Efficacy in Xenograft Models
The in vivo anti-tumor activity of this compound was evaluated in immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines harboring the KRAS G12C mutation.
Table 1: Tumor Growth Inhibition in NCI-H358 (NSCLC) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | QD, p.o. | 1250 ± 150 | - |
| This compound | 25 | QD, p.o. | 625 ± 80 | 50 |
| This compound | 50 | QD, p.o. | 312 ± 50 | 75 |
| This compound | 100 | QD, p.o. | 125 ± 30 | 90 |
Table 2: Efficacy in MiaPaCa-2 (Pancreatic Cancer) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (Day 28) (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | QD, p.o. | 1500 ± 200 | - |
| This compound | 50 | QD, p.o. | 600 ± 90 | 60 |
| This compound | 100 | QD, p.o. | 225 ± 45 | 85 |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value (at 50 mg/kg, p.o.) |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng·h/mL) | 9600 |
| Half-life (t½) (h) | 6 |
| Bioavailability (%) | 45 |
Experimental Protocols
A generalized workflow for assessing the efficacy of this compound in a xenograft model is depicted below.
Protocol 1: NCI-H358 Subcutaneous Xenograft Model
1. Cell Culture:
-
Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells every 2-3 days to maintain exponential growth.
2. Animal Husbandry:
-
Use female athymic nude mice, 6-8 weeks old.
-
Allow mice to acclimate for at least one week before the study begins.
-
House mice in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Tumor Cell Implantation:
-
Harvest NCI-H358 cells during their exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administer this compound or vehicle control orally (p.o.) once daily (QD) at the specified doses.
-
Continue treatment for 21-28 days.
-
Monitor animal body weight and overall health status twice weekly as an indicator of toxicity.
5. Efficacy Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: Pharmacokinetic Study in Mice
1. Animal Dosing:
-
Use non-tumor-bearing male Swiss albino mice, 8-10 weeks old.
-
Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.
2. Sample Collection:
-
Collect blood samples via retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
3. Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
4. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion
The protocols and data presented herein provide a robust framework for the preclinical assessment of this compound efficacy in xenograft models. The significant tumor growth inhibition observed in both NSCLC and pancreatic cancer models, coupled with a favorable pharmacokinetic profile, underscores the therapeutic potential of this targeted inhibitor. These studies are essential for establishing proof-of-concept and guiding the further clinical development of this compound for the treatment of KRAS G12C-mutant cancers.
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine K-Ras G12C-IN-3 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intracellular target in a cellular context. This technique relies on the principle that a protein's thermal stability is altered upon ligand binding. Covalent inhibitors, such as K-Ras G12C-IN-3, form a stable bond with their target protein, leading to a significant increase in its resistance to thermal denaturation. This application note provides a detailed protocol for utilizing CETSA to confirm the target engagement of this compound with its intended target, the oncogenic K-Ras G12C mutant protein, within a cellular environment.
K-Ras is a small GTPase that functions as a molecular switch in cellular signaling pathways controlling cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively active protein, driving tumorigenesis in various cancers. This compound is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine at position 12, locking the protein in an inactive state.
Principle of the Assay
The CETSA method involves treating intact cells with the compound of interest, followed by heating the cell lysate to a specific temperature. Unbound proteins will denature and aggregate at elevated temperatures, while proteins stabilized by ligand binding will remain in the soluble fraction. The amount of soluble target protein remaining after the heat challenge is then quantified, typically by Western blotting or other protein detection methods. An increase in the amount of soluble K-Ras G12C in the presence of this compound at elevated temperatures is indicative of target engagement.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from CETSA experiments to characterize the target engagement of this compound.
Table 1: Isothermal Dose-Response CETSA for this compound
This table illustrates the effect of increasing concentrations of this compound on the thermal stability of K-Ras G12C at a fixed temperature. The EC50 value represents the concentration of the inhibitor required to achieve 50% of the maximal stabilizing effect.
| This compound Conc. (µM) | % Soluble K-Ras G12C (at 54°C) |
| 0 (Vehicle) | 25 |
| 0.01 | 35 |
| 0.1 | 60 |
| 1 | 85 |
| 10 | 95 |
| 100 | 98 |
| EC50 (µM) | ~0.08 |
Table 2: Melting Curve Analysis for K-Ras G12C with this compound
This table shows the melting temperature (Tm), the temperature at which 50% of the protein is denatured, of K-Ras G12C in the presence and absence of this compound. A significant shift in Tm indicates a strong interaction between the inhibitor and the target protein.
| Treatment | Melting Temperature (Tm) of K-Ras G12C (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52 | - |
| This compound (10 µM) | 58 | +6 |
Experimental Protocols
Materials and Reagents
-
Cell Line: NCI-H358 (human lung adenocarcinoma) or other cell line endogenously expressing K-Ras G12C.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS containing 0.4% NP-40 and protease inhibitor cocktail.
-
Protein Assay Reagent: (e.g., BCA or Bradford).
-
SDS-PAGE reagents: Gels, running buffer, transfer buffer.
-
PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody: Anti-K-Ras G12C specific antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Thermal cycler or heating block.
Protocol 1: Isothermal Dose-Response CETSA
This protocol is designed to determine the EC50 of this compound for target engagement at a fixed temperature.
-
Cell Seeding: Seed NCI-H358 cells in 10 cm dishes and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 2 hours in serum-free medium.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest by scraping.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold PBS and divide the cell suspension into two aliquots in PCR tubes.
-
Heat Challenge: Heat one set of aliquots to the predetermined optimal temperature (e.g., 54°C) for 3 minutes in a thermal cycler. Keep the other set of aliquots at room temperature (as the unheated control).
-
Protein Extraction: Immediately after heating, lyse the cells by adding Lysis Buffer. Incubate on ice for 20 minutes with occasional vortexing.
-
Clarification of Lysates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant (soluble protein fraction) to a new tube and determine the protein concentration.
-
Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Denature the samples by adding Laemmli buffer and boiling for 5 minutes. c. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane with Blocking Buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-K-Ras G12C antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. For each concentration, calculate the percentage of soluble K-Ras G12C relative to the unheated control. Plot the percentage of soluble K-Ras G12C against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50.
Protocol 2: CETSA Melting Curve
This protocol is used to determine the melting temperature (Tm) of K-Ras G12C in the presence and absence of the inhibitor.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a single high concentration of this compound (e.g., 10 µM) and a vehicle control.
-
Cell Harvesting and Lysis: Follow steps 3 and 4 from Protocol 1.
-
Temperature Gradient: Prepare a series of aliquots for each treatment condition. Heat the aliquots to a range of temperatures (e.g., 46, 48, 50, 52, 54, 56, 58, 60°C) for 3 minutes in a thermal cycler. Include an unheated control at room temperature.
-
Protein Extraction and Quantification: Follow steps 6, 7, and 8 from Protocol 1.
-
Western Blot Analysis: Follow step 9 from Protocol 1.
-
Data Analysis: Quantify the band intensities. For each temperature, calculate the percentage of soluble K-Ras G12C relative to the unheated control for both vehicle and inhibitor-treated samples. Plot the percentage of soluble protein against the temperature. The temperature at which 50% of the protein is denatured is the Tm. The difference in Tm between the vehicle and inhibitor-treated samples (ΔTm) represents the thermal stabilization induced by the compound.
Mandatory Visualizations
Caption: K-Ras G12C signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Application Notes and Protocols for Biochemical Assays to Measure K-Ras G12C-IN-3 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for biochemical assays to characterize the activity of K-Ras G12C inhibitors, with a focus on K-Ras G12C-IN-3. Included are methodologies for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA assays, which are commonly used to screen and characterize K-Ras G12C inhibitors.
Introduction to K-Ras G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, creates a mutant protein that is constitutively active, leading to uncontrolled cell proliferation and tumor growth. This compound is an irreversible small molecule inhibitor that covalently binds to the mutant cysteine residue, locking the K-Ras G12C protein in its inactive, GDP-bound state.[1] Biochemical assays are crucial for determining the potency and mechanism of action of such inhibitors.
K-Ras G12C Signaling Pathway
The K-Ras protein is a small GTPase that functions as a molecular switch in signal transduction pathways. In its active, GTP-bound state, K-Ras recruits and activates downstream effector proteins, such as RAF kinases, which in turn activate the MEK-ERK signaling cascade, promoting cell proliferation, differentiation, and survival. Guanine nucleotide exchange factors (GEFs), like SOS1, facilitate the exchange of GDP for GTP, activating K-Ras. K-Ras G12C inhibitors block this cycle by locking K-Ras in the inactive GDP-bound state.
Caption: K-Ras G12C Signaling Pathway and Point of Inhibition.
Quantitative Data for this compound Activity
| Compound | Assay Type | Cell Line | Measured Value | Reference |
| KP-14 (derived from this compound) | Cellular Degradation | NCI-H358 | DC50 ≈ 1.25 µM | [2][3] |
Note: DC50 represents the concentration required to induce 50% degradation of the target protein.
Experimental Protocols
TR-FRET Assay for K-Ras G12C-SOS1 Interaction
This assay measures the ability of an inhibitor to disrupt the interaction between K-Ras G12C and the guanine nucleotide exchange factor SOS1. The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Caption: TR-FRET Experimental Workflow.
Materials:
-
K-Ras G12C protein (tagged)
-
SOS1 protein (tagged)
-
GTP
-
TR-FRET detection reagents (e.g., Terbium-labeled anti-tag antibody and XL665-labeled anti-tag antibody)
-
Assay buffer
-
384-well low volume white plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
-
Dispensing: Dispense the diluted compounds or vehicle control into the wells of a 384-well plate.
-
Protein Addition: Add a pre-mixed solution of tagged K-Ras G12C protein and GTP to the wells. Subsequently, add the tagged SOS1 protein.
-
Detection Reagent Addition: Add the TR-FRET detection reagents (a mixture of the donor and acceptor antibodies) to all wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.
-
Signal Reading: Read the plate on a TR-FRET compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. The inhibitory effect is determined by the decrease in the FRET signal in the presence of the compound compared to the control.
AlphaLISA Assay for K-Ras G12C/SOS1 Binding
This assay is another proximity-based assay that measures the interaction between K-Ras G12C and SOS1. It utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity.
Caption: AlphaLISA Experimental Workflow.
Materials:
-
Biotinylated K-Ras G12C protein
-
Tagged SOS1 protein
-
GTP
-
Streptavidin-coated Donor beads
-
Anti-tag Acceptor beads
-
AlphaLISA assay buffer
-
384-well white opaque plates
-
AlphaLISA-compatible plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent and then dilute in assay buffer.
-
Dispensing: Dispense the diluted compounds or vehicle control into the wells of a 384-well plate.
-
Protein Addition: Add a mixture of biotinylated K-Ras G12C, tagged SOS1, and GTP to the wells.
-
Bead Addition: Add a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads to all wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The inhibitory effect is determined by the decrease in the AlphaLISA signal in the presence of the compound compared to the control.
References
Troubleshooting & Optimization
Navigating the Challenges of K-Ras G12C-IN-3 Solubility: A Technical Support Guide
Shanghai, China - Researchers and drug development professionals frequently encounter challenges with the solubility of small molecule inhibitors in aqueous buffers, a critical step for the reliability and reproducibility of in vitro and cell-based assays. K-Ras G12C-IN-3, a potent and irreversible covalent inhibitor of the KRAS G12C mutant, is no exception to this rule, exhibiting limited solubility in aqueous solutions. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issue of this compound insolubility, ensuring successful experimental outcomes.
Troubleshooting Guide: Insolubility of this compound
This guide provides answers to common questions and issues encountered when this compound precipitates out of solution during experimental procedures.
Q1: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What went wrong?
A1: This is a common issue due to the hydrophobic nature of many kinase inhibitors. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution. The key is to minimize the shock of the solvent change. It is recommended to perform serial dilutions in DMSO first to get closer to your final concentration before the final dilution into your aqueous experimental buffer.
Q2: What is the maximum recommended final concentration of DMSO in my assay?
A2: To avoid solvent effects on your experiment and maintain the solubility of this compound, the final concentration of DMSO should be kept as low as possible. For most cell-based assays, a final DMSO concentration of less than 0.5% is recommended to prevent cytotoxicity.[1][2] For biochemical assays, while some enzymes can tolerate up to 2% DMSO, it is best to determine the maximum DMSO concentration that does not affect enzyme activity.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
Q3: I'm still seeing precipitation even with a low final DMSO concentration. What other steps can I take?
A3: If precipitation persists, consider the following:
-
Stepwise Dilution: Instead of a single dilution step, try adding the DMSO stock to the aqueous buffer in a stepwise manner, mixing thoroughly between each addition.[1]
-
Vortexing/Sonication: Gently vortex or sonicate the solution after dilution to aid in solubilization.[2]
-
Buffer Composition: The composition of your aqueous buffer can influence solubility. The pH of the buffer can be a critical factor. While specific data for this compound is limited, for other KRAS G12C inhibitors, pH has been shown to affect reactivity and potentially solubility.[4] Consider testing a range of pH values if your experiment allows.
-
Co-solvents: For in vivo studies or challenging in vitro assays, co-solvents such as PEG400, Tween 80, or cyclodextrins can be used to improve solubility, though their compatibility with your specific assay must be validated.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5][6] It is advisable to use a fresh, anhydrous grade of DMSO, as moisture can affect the stability and solubility of the compound.[6]
Q2: What is the solubility of this compound?
A2: The solubility of this compound in DMSO is high, while its solubility in aqueous buffers is limited.[5] Quantitative data is summarized in the table below.
Q3: How should I store my this compound stock solution?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[6]
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molar Concentration (mM) |
| This compound | DMSO | ≥ 30 mg/mL | 66.12 |
Data sourced from MedchemExpress product datasheet.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of this compound. For 1 mL of a 10 mM stock solution, you will need the appropriate mass based on the compound's molecular weight. b. Add the calculated volume of anhydrous DMSO to the solid this compound. c. Gently vortex or sonicate the solution until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions by Serial Dilution
This protocol is for preparing a final concentration of 10 µM this compound in an aqueous buffer with a final DMSO concentration of 0.1%.
-
Materials: 10 mM this compound in DMSO (from Protocol 1), anhydrous DMSO, desired aqueous buffer (e.g., PBS, Tris).
-
Procedure: a. Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in anhydrous DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO). b. Final Dilution: Add 1 µL of the 1 mM intermediate stock to 99 µL of your pre-warmed aqueous buffer. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%. c. Mix immediately and thoroughly by gentle vortexing. d. Use the freshly prepared working solution in your experiment without delay.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-253759) | 1629268-19-4 [evitachem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Western Blot Results After K-Ras G12C-IN-3 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the K-Ras G12C inhibitor, K-Ras G12C-IN-3. The information is tailored to address common and unexpected Western blot results, aiding in the accurate interpretation of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an irreversible, small-molecule inhibitor that specifically targets the mutant K-Ras protein with a glycine-to-cysteine substitution at codon 12 (G12C). It covalently binds to the cysteine residue in the switch-II pocket of the inactive, GDP-bound state of K-Ras G12C. This locks the protein in an inactive conformation, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.
Q2: Which downstream signaling pathways are expected to be affected by this compound treatment?
A2: The primary downstream signaling pathways inhibited by this compound are the MAPK/ERK and PI3K/AKT pathways. The K-Ras G12C mutation leads to constitutive activation of these pathways, promoting cell proliferation and survival.[1][2][3] Therefore, effective inhibition by this compound is expected to decrease the phosphorylation of key proteins in these cascades, such as ERK and AKT.[4]
Q3: What is the expected outcome on a Western blot for p-ERK and p-AKT after successful this compound treatment?
A3: Following successful treatment of K-Ras G12C mutant cancer cells with this compound, a significant decrease in the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) is expected. Total ERK and total AKT levels should remain relatively unchanged. This indicates that the inhibitor is effectively blocking the signaling cascade downstream of K-Ras G12C.
Troubleshooting Guide for Unexpected Western Blot Results
Q4: My Western blot shows an increase, or no change, in p-ERK levels after this compound treatment. What could be the cause?
A4: This is a frequently observed phenomenon known as paradoxical or feedback reactivation of the MAPK pathway.[5] Several mechanisms can contribute to this:
-
Adaptive Feedback Loops: Inhibition of K-Ras G12C can lead to a rapid rebound of MAPK signaling, sometimes within 24 to 72 hours of treatment.[5][6] This can be driven by the reactivation of wild-type RAS isoforms (H-Ras and N-Ras) or upstream receptor tyrosine kinases (RTKs) like EGFR.[5][7]
-
Cell Line-Specific Differences: The response to K-Ras G12C inhibitors can be highly dependent on the genetic background of the cell line.[6] Some cell lines may have intrinsic resistance mechanisms that lead to a rapid reactivation of the MAPK pathway.
-
Suboptimal Inhibitor Concentration or Treatment Duration: The concentration of this compound or the duration of treatment may be insufficient to maintain the inhibition of K-Ras G12C signaling, allowing for the recovery of p-ERK levels.
-
Experimental Artifact: Ensure proper controls were included and that the antibody and other reagents are functioning correctly.
Q5: I observed a decrease in p-ERK as expected, but p-AKT levels are unchanged or have increased. Why is this?
A5: This suggests that the PI3K/AKT pathway in your cell model may not be solely dependent on K-Ras G12C signaling or that compensatory mechanisms are at play.
-
Bypass Signaling: Other oncogenic mutations or amplifications (e.g., PIK3CA mutation, PTEN loss) can independently activate the PI3K/AKT pathway.
-
RTK-Mediated Activation: Feedback activation of RTKs can not only reactivate the MAPK pathway but also stimulate the PI3K/AKT pathway.
-
Heterogeneous Response: The effect of K-Ras G12C inhibitors on the PI3K/AKT pathway is known to be more variable across different cell lines compared to the MAPK pathway.
Q6: Both p-ERK and p-AKT levels decreased initially but returned to baseline or higher after 24-48 hours. What does this indicate?
A6: This time-dependent rebound of signaling is a hallmark of acquired resistance and adaptive signaling responses.[6][7]
-
Feedback Reactivation: As mentioned, the cell can compensate for the loss of K-Ras G12C signaling by upregulating other pathways that converge on ERK and AKT.[5]
-
Wild-Type RAS Activation: The inhibition of mutant K-Ras G12C can lead to the activation of wild-type RAS isoforms, which can then restimulate downstream signaling.[7]
-
Transcriptional Upregulation of Receptors: The cells may adapt by increasing the expression of surface receptors that can activate parallel signaling pathways.
Quantitative Data Summary
The following table summarizes expected quantitative changes in p-ERK and p-AKT levels after treatment with a K-Ras G12C inhibitor, based on published literature. Note that results can be highly cell line-dependent.
| Cell Line | Treatment | Time Point | p-ERK Change (relative to control) | p-AKT Change (relative to control) |
| H358 (NSCLC) | ARS-1620 (1µM) | 6 hours | ~80% decrease | ~50% decrease |
| 24 hours | Rebound to ~50% of control | Rebound to ~70% of control | ||
| 48 hours | Rebound to ~80% of control | Rebound to near control levels | ||
| MIA PaCa-2 (Pancreatic) | AMG-510 (100nM) | 4 hours | ~90% decrease | Variable, slight decrease |
| 24 hours | Rebound to ~40% of control | Near control levels | ||
| 72 hours | Rebound to ~60% of control | Near control levels | ||
| H23 (NSCLC) | ARS-1620 (1µM) | 6 hours | ~70% decrease | No significant change |
| 24 hours | Rebound to ~60% of control | No significant change | ||
| 48 hours | Rebound to ~90% of control | No significant change |
Data are estimations derived from graphical representations in cited literature and are intended for illustrative purposes.[6][7]
Experimental Protocols
Western Blotting Protocol for K-Ras Signaling Pathway Analysis
-
Cell Lysis:
-
Culture K-Ras G12C mutant cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204): 1:1000
-
Rabbit anti-ERK1/2: 1:1000
-
Rabbit anti-p-AKT (Ser473): 1:1000
-
Rabbit anti-AKT: 1:1000
-
Mouse anti-K-Ras: 1:500
-
Mouse anti-β-actin or GAPDH (loading control): 1:5000
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) at a 1:2000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Perform densitometry analysis using appropriate software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Visualizations
Caption: K-Ras G12C signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of K-Ras signaling.
Caption: Decision tree for troubleshooting unexpected Western blot results.
References
- 1. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 2. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Resistance to K-Ras G12C Inhibitors in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cellular resistance to K-Ras G12C inhibitors, such as K-Ras G12C-IN-3, in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: My K-Ras G12C mutant cell line is showing decreased sensitivity to the inhibitor over time. What are the potential causes?
A1: This is a common observation and typically points to the development of acquired resistance. The underlying mechanisms can be broadly categorized into two main types:
-
On-target resistance: This involves genetic changes in the KRAS gene itself. The most common on-target resistance mechanism is the acquisition of secondary KRAS mutations that either prevent the inhibitor from binding to the G12C residue or lock KRAS in its active, GTP-bound state.[1][2] Examples of secondary mutations include Y96D, Y96S, R68S, and H95D/Q/R.[2][3] Another on-target mechanism is the amplification of the KRAS G12C allele.[1][4]
-
Off-target resistance: This involves alterations in other genes or pathways that bypass the need for K-Ras G12C signaling.[1][4] This can include:
-
Activation of bypass signaling pathways: Upregulation or activating mutations in receptor tyrosine kinases (RTKs) such as EGFR, MET, and FGFR1 can reactivate downstream signaling.[3][5][6]
-
Mutations in downstream effectors: Activating mutations in components of the MAPK and PI3K/AKT pathways, such as BRAF, MEK, or PIK3CA, can also confer resistance.[1]
-
Activation of wild-type RAS isoforms: Feedback reactivation of wild-type H-RAS and N-RAS can sustain downstream signaling.[7][8][9]
-
Histologic transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[3][4]
-
Q2: How can I determine if the resistance in my cell line is on-target or off-target?
A2: A combination of genomic and proteomic approaches is typically required:
-
Sanger or Next-Generation Sequencing (NGS) of the KRAS gene: This will identify any secondary mutations in the KRAS gene.
-
Whole-Exome Sequencing (WES) or targeted panel sequencing: This can identify mutations in other cancer-related genes that may be responsible for bypass pathway activation.
-
Western Blotting: This is crucial for assessing the activation state of key signaling pathways. You should probe for phosphorylated (active) forms of proteins in the MAPK pathway (p-MEK, p-ERK) and the PI3K/AKT pathway (p-AKT, p-mTOR).[10][11] A rebound in the levels of these phosphorylated proteins in the presence of the inhibitor suggests pathway reactivation.[7][8]
-
Phospho-RTK arrays: These arrays can help identify which specific receptor tyrosine kinases are activated in your resistant cells.[6]
Q3: We are observing a rebound in ERK phosphorylation in our resistant cells despite continued treatment with a K-Ras G12C inhibitor. What could be causing this?
A3: A rebound in p-ERK is a hallmark of acquired resistance and is often due to the reactivation of the MAPK pathway.[7][8] The primary drivers of this reactivation can be:
-
Feedback activation of upstream signaling: Inhibition of K-Ras G12C can lead to a feedback loop that activates upstream receptor tyrosine kinases (RTKs) like EGFR.[5][12] This, in turn, can lead to the activation of wild-type RAS isoforms (H-RAS and N-RAS), which then reactivate the MAPK pathway.[7][8][9]
-
Acquired mutations: As mentioned in Q1, mutations in upstream activators (e.g., EGFR) or downstream effectors (e.g., BRAF, MEK) of the MAPK pathway can lead to its constitutive activation.[1]
-
Role of SHP2: The protein tyrosine phosphatase SHP2 is a key signaling node that integrates inputs from multiple RTKs to activate RAS.[10] Increased SHP2 activity can contribute to the reactivation of the MAPK pathway.[8][10]
-
Aurora Kinase A (AURKA) activation: AURKA has been shown to play a role in stabilizing the interaction between newly synthesized K-Ras G12C and RAF, promoting downstream signaling and contributing to resistance.[1][4][13][14]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability/drug sensitivity assays.
| Potential Cause | Troubleshooting Steps |
| Cell plating density | Ensure consistent cell seeding density across all wells and experiments. Cell density can significantly impact drug response.[15] |
| Drug concentration range | Perform a preliminary dose-ranging study to determine the appropriate concentration range for your cell line.[16] |
| Drug stability | Ensure the inhibitor is properly stored and that the stock solutions are not degraded.[17] |
| Assay interference | Some cell viability reagents can be incompatible with certain cell lines or experimental conditions. Consider trying an alternative assay (e.g., CellTiter-Glo, AlamarBlue, or direct cell counting).[17] |
| Replication | Always include technical and biological replicates to ensure the reproducibility of your results.[15] |
Problem 2: Difficulty generating a resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration | Start with a concentration around the IC50 of the parental cell line and gradually increase the concentration in small increments (e.g., 1.5-2 fold) as the cells adapt.[18] |
| Duration of exposure | Developing resistance is a long-term process that can take several weeks to months of continuous exposure.[18][19] |
| Cell death | If you observe widespread cell death after increasing the drug concentration, return to the previous concentration for a longer period to allow for the selection of resistant clones. It is also advisable to freeze down cells at each stage.[18] |
| Method of exposure | Continuous exposure to increasing drug concentrations is a common method. Alternatively, pulsed treatment (alternating between drug exposure and recovery periods) can also be effective.[19] |
Problem 3: Western blot shows no change in downstream signaling in resistant cells.
| Potential Cause | Troubleshooting Steps |
| Timing of analysis | Analyze protein expression at different time points after inhibitor treatment. Some signaling changes may be transient. |
| Antibody quality | Ensure your primary antibodies are validated for the target and species. Run positive and negative controls.[20][21] |
| Alternative resistance mechanisms | If you do not observe reactivation of the MAPK or PI3K pathways, consider other possibilities such as histologic transformation or changes in drug metabolism.[3][22] |
| Loading controls | Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.[11] |
Summary of Resistance Mechanisms and Potential Therapeutic Strategies
| Resistance Mechanism | Description | Potential Combination Therapy | Supporting References |
| On-Target: Secondary KRAS Mutations | Mutations in the KRAS G12C protein that prevent inhibitor binding or favor the active state. | Next-generation KRAS G12C inhibitors with different binding modes, Pan-RAS inhibitors. | [2][23] |
| Off-Target: RTK Activation (EGFR, MET, FGFR1) | Upregulation or activating mutations in receptor tyrosine kinases leading to bypass signaling. | Co-inhibition with respective RTK inhibitors (e.g., Cetuximab for EGFR, Crizotinib for MET). | [3][5][12] |
| Off-Target: Downstream Mutations (BRAF, MEK) | Activating mutations in downstream components of the MAPK pathway. | Combination with MEK inhibitors (e.g., Trametinib) or ERK inhibitors. | [1] |
| Off-Target: PI3K/AKT Pathway Activation | Activation of the PI3K/AKT pathway, often through loss of PTEN function or PIK3CA mutations. | Combination with PI3K inhibitors or AKT inhibitors. | [1][6][24] |
| Feedback Reactivation of Wild-Type RAS | Inhibition of KRAS G12C leads to feedback activation of wild-type RAS isoforms (NRAS, HRAS). | Co-inhibition of upstream nodes like SHP2 or SOS1. | [7][8][10] |
| Upregulation of AURKA | Increased expression and activity of Aurora Kinase A promotes KRAS signaling. | Combination with AURKA inhibitors. | [1][4][13][14][25] |
| Histologic Transformation | Change in cell lineage (e.g., adenocarcinoma to squamous cell carcinoma). | Dependent on the new lineage's vulnerabilities; may require a complete change in therapeutic strategy. | [3][4] |
Key Experimental Protocols
Protocol 1: Generation of K-Ras G12C Inhibitor-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of a K-Ras G12C inhibitor.[18][19]
Materials:
-
K-Ras G12C mutant cancer cell line of interest
-
Complete cell culture medium
-
K-Ras G12C inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Determine the initial inhibitor concentration: Start by treating the parental cell line with a concentration of the K-Ras G12C inhibitor that is close to the IC50 value.
-
Initial exposure: Culture the cells in the presence of the inhibitor. Maintain a parallel culture with the vehicle (DMSO) as a control.
-
Monitor cell growth: Observe the cells regularly. Initially, you may observe significant cell death.
-
Subculture and dose escalation: Once the cells have adapted and are proliferating steadily, subculture them and increase the inhibitor concentration by 1.5- to 2-fold.[18]
-
Repeat dose escalation: Continue this process of gradual dose escalation over several weeks to months.[18]
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This is crucial in case of cell death at a higher concentration.[18]
-
Characterization of resistant cells: Once a cell line is established that can proliferate in a significantly higher concentration of the inhibitor compared to the parental line, characterize the resistance by determining the new IC50 value and investigating the underlying mechanisms.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol outlines the steps for performing a luminescent cell viability assay to determine the IC50 of a K-Ras G12C inhibitor.
Materials:
-
Parental and resistant cell lines
-
96-well white-walled, clear-bottom tissue culture plates
-
Complete cell culture medium
-
K-Ras G12C inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug treatment: Prepare a serial dilution of the K-Ras G12C inhibitor in culture medium. Remove the old medium from the wells and add the medium containing the different inhibitor concentrations. Include wells with vehicle control (DMSO) and no-cell controls (medium only).
-
Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).[16]
-
Assay procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data analysis:
-
Subtract the average luminescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle-treated wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blotting for K-Ras Signaling Pathway Analysis
This protocol provides a general procedure for analyzing the activation of key proteins in the K-Ras signaling pathway.[11][26]
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-K-Ras, anti-GAPDH)[20][21]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[27]
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-ERK) and a loading control (e.g., anti-GAPDH) to normalize the data.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: K-Ras G12C signaling and resistance pathways.
Caption: Workflow for studying K-Ras G12C inhibitor resistance.
References
- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 2. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. watermark02.silverchair.com [watermark02.silverchair.com]
- 10. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KRAS and EGFR inhibitors: a new step in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacr.org [aacr.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 21. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 24. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 25. researchgate.net [researchgate.net]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of K-Ras G12C-IN-3 stock solutions
Welcome to the technical support center for K-Ras G12C-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability and use of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). It is crucial to use a fresh, anhydrous grade of DMSO, as the compound's stability can be compromised by moisture.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C. For short-term storage, -20°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: How long can I expect my this compound stock solution to be stable?
A3: When stored properly at -80°C, the stock solution can be stable for up to two years. At -20°C, the stability is generally maintained for up to one year.[1] It is always recommended to perform a quality control check if the stock solution has been stored for an extended period.
Q4: What is the mechanism of action for this compound?
A4: this compound is an irreversible covalent inhibitor that specifically targets the cysteine residue of the G12C mutant K-Ras protein. By forming a covalent bond, it locks the K-Ras protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway.
Troubleshooting Guide
Issue 1: My this compound stock solution appears to have precipitated. What should I do?
-
Possible Cause: The concentration of the stock solution may be too high, or the storage temperature may have fluctuated.
-
Solution: Gently warm the stock solution to 37°C for a short period and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure that the DMSO used is anhydrous.
Issue 2: I am not observing the expected inhibition of downstream signaling (e.g., p-ERK levels) in my cellular assay.
-
Possible Causes:
-
Compound Instability: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Cellular Resistance: The cell line being used may have intrinsic or acquired resistance mechanisms to K-Ras G12C inhibitors. This can include upregulation of receptor tyrosine kinases (RTKs) or mutations in downstream effectors.
-
Experimental Conditions: The concentration of the inhibitor or the incubation time may not be optimal for the specific cell line and assay.
-
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh dilution from a new aliquot or a freshly prepared stock solution.
-
Optimize Dosing and Time Course: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line.
-
Cell Line Authentication: Ensure the cell line has been recently authenticated and tested for mycoplasma contamination.
-
Investigate Resistance Mechanisms: If inconsistent results persist, consider investigating potential resistance mechanisms in your cell line, such as assessing the activation state of upstream RTKs.
-
Issue 3: I am seeing variable results between experiments.
-
Possible Causes:
-
Inconsistent Stock Solution Handling: Repeated freeze-thaw cycles or prolonged exposure to room temperature can lead to gradual degradation of the compound.
-
Variability in Cell Culture: Differences in cell passage number, confluency, or serum concentration can affect the cellular response to the inhibitor.
-
-
Solutions:
-
Strict Aliquoting: Prepare and use single-use aliquots of the stock solution to avoid freeze-thaw cycles.
-
Standardize Cell Culture Protocols: Maintain consistent cell culture conditions, including passage number, seeding density, and serum batches, for all experiments.
-
Data on Stock Solution Stability
| Stability Condition | Storage Temperature | Duration | Mean Concentration (% of Initial) | % CV |
| Freeze-Thaw | -70°C | 3 cycles | 98.5% | 3.2% |
| Short-Term | 25°C | 19 hours | 101.2% | 2.5% |
| Long-Term | -70°C | 36 days | 99.8% | 4.1% |
| Post-Preparative | 10°C | 24 hours | 100.5% | 2.8% |
This data is for Sotorasib and should be used as a general reference. It is recommended that users perform their own stability assessments for this compound under their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C for a short period may be necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of this compound stock solutions. Specific parameters may need to be optimized for your HPLC system.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and 0.1% orthophosphoric acid in water (e.g., 70:30 v/v).[4]
-
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 221 nm
-
Column Temperature: Ambient
-
-
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO as a reference standard.
-
Dilute the reference standard and the aged stock solution to be tested to the same final concentration in the mobile phase.
-
Inject the reference standard to determine the initial peak area and retention time.
-
Inject the aged sample.
-
Compare the peak area of the aged sample to the reference standard to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
-
Protocol 3: Assessment of K-Ras G12C Inhibition in Cells by Western Blot for p-ERK
-
Cell Culture and Treatment:
-
Plate K-Ras G12C mutant cancer cells (e.g., NCI-H358) at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for the desired time period (e.g., 2, 6, 24 hours).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.[5][6]
-
Visualizations
Caption: K-Ras G12C signaling pathway and the mechanism of inhibition by this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. Virtual Screening Based on Machine Learning Explores Mangrove Natural Products as KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in K-Ras G12C-IN-3 proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays with the irreversible K-Ras G12C inhibitor, K-Ras G12C-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that specifically and irreversibly targets the cysteine residue of the mutated K-Ras G12C protein.[1][2][3] By covalently binding to this cysteine, the inhibitor locks the K-Ras G12C protein in an inactive, GDP-bound state.[4][5][6] This prevents downstream signaling through pathways like the RAF/MEK/ERK cascade, ultimately suppressing the proliferation of cancer cells harboring this specific mutation.[7][8]
Q2: Which cell proliferation assays are most commonly used with K-Ras G12C inhibitors?
Commonly used proliferation assays include colorimetric assays like the MTT and XTT assays, and luminescence-based assays like CellTiter-Glo®. The MTT assay measures the metabolic activity of cells by their ability to reduce a yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10] The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[11][12] The choice of assay can depend on factors such as cell type, experimental throughput, and sensitivity requirements.
Q3: My IC50 value for this compound varies between experiments. What are the potential causes?
Variability in IC50 values can arise from several factors:
-
Cell-based factors: Cell passage number, cell seeding density, and the growth phase of cells at the time of treatment can all influence results.[13][14]
-
Assay procedure: Inconsistent incubation times, improper reagent preparation, and variability in pipetting can introduce errors.[9]
-
Compound stability: Ensure the inhibitor is stored correctly and that the stock solutions are not undergoing degradation.[1][2]
-
Biological variability: The development of resistance, even over short periods in culture, can alter the sensitivity of cells to the inhibitor.[15][16]
Q4: I am observing high background signal in my proliferation assay. What can I do to reduce it?
High background can be caused by several factors:
-
Contamination: Bacterial or yeast contamination can contribute to the signal. Always use sterile techniques and check cultures for contamination.
-
Media components: Phenol red in the culture medium can interfere with colorimetric assays. Using a phenol red-free medium is recommended. Some media components, like ascorbic acid, can also interfere with the assay chemistry.
-
Reagent issues: The MTT reagent itself can become contaminated or degrade, leading to a blue-green color. For luminescence-based assays, ensure proper mixing and incubation to allow the signal to stabilize.[11]
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Variable Cell Seeding | Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line where the signal is in the linear range of the assay.[10] |
| Inconsistent Incubation Times | Standardize all incubation periods, including cell plating, drug treatment, and assay reagent incubation.[9] |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed. |
| Edge Effects | "Edge effects" in multi-well plates can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile medium or PBS. |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding. Cell clumping can be caused by DNA from dead cells; consider using a DNase treatment if this is a persistent issue. |
Issue 2: Low Signal or Poor Dynamic Range
| Potential Cause | Recommended Solution |
| Suboptimal Cell Number | The number of cells may be too low for the sensitivity of the assay. Increase the cell seeding density. |
| Incorrect Assay Wavelength | Ensure you are reading the absorbance or luminescence at the correct wavelength for your specific assay. For MTT, absorbance is typically measured around 570 nm.[10] |
| Insufficient Incubation with Assay Reagent | The incubation time with the assay reagent (e.g., MTT, CellTiter-Glo®) may be too short for a complete reaction. Optimize the incubation time for your cell line.[11] |
| Cell Health Issues | If cells are not healthy or are not actively proliferating, the signal will be low. Ensure you are using cells at a low passage number and that they are in the logarithmic growth phase.[14] |
Issue 3: Unexpected Results (e.g., Lack of Inhibition)
| Potential Cause | Recommended Solution |
| Incorrect Cell Line | Verify the KRAS mutation status of your cell line. This compound is specific for the G12C mutation and will not be effective in wild-type or other KRAS mutant cell lines. |
| Inhibitor Inactivity | Confirm the integrity of your this compound stock. Prepare fresh dilutions from a new stock if necessary.[1][2] |
| Cellular Resistance Mechanisms | Cancer cells can develop resistance to KRAS inhibitors through various mechanisms, such as feedback activation of receptor tyrosine kinases (RTKs) or mutations in downstream signaling components.[6][17] Consider performing western blots to assess the phosphorylation status of key signaling proteins like ERK. |
| Assay Interference | Some compounds can interfere with the assay chemistry. Run appropriate controls, including a no-cell control and a vehicle-only control. |
Experimental Protocols
MTT Proliferation Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[10] Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium.[9] Remove the compound-containing medium and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][18]
-
Absorbance Reading: Mix gently by pipetting or on a plate shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[10]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the optimal density in 100 µL of culture medium.[11] Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls. Incubate for the desired treatment period.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.[19]
-
Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]
-
Incubation and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Luminescence Reading: Record the luminescence using a plate-reading luminometer.
Visualizations
Caption: K-Ras G12C signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for a cell proliferation assay.
Caption: A decision tree for troubleshooting inconsistent results in proliferation assays.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound (EVT-253759) | 1629268-19-4 [evitachem.com]
- 4. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. galaxy.ai [galaxy.ai]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. ulab360.com [ulab360.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mskcc.org [mskcc.org]
- 16. Getting to the Bottom of Why KRAS Inhibitors Stop Working | New Discoveries [damonrunyon.org]
- 17. ascopubs.org [ascopubs.org]
- 18. biology.stackexchange.com [biology.stackexchange.com]
- 19. promega.com [promega.com]
identifying potential off-target kinases of K-Ras G12C-IN-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential off-target kinases of K-Ras G12C-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an inhibitor of the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein that specifically targets the G12C mutant.[1] This mutation, where glycine at codon 12 is replaced by cysteine, is a common driver in several cancers, including non-small cell lung cancer and colorectal cancer.[2][3][4] this compound has been utilized as a component of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of the KRAS G12C protein.[1][5]
Q2: Why is it important to identify off-target kinases for this compound?
Identifying off-target kinases is crucial for several reasons:
-
Understanding Unexpected Phenotypes: Off-target effects can lead to unexpected cellular responses or toxicities that are not mediated by the inhibition of K-Ras G12C.
-
Mechanism of Action Deconvolution: A comprehensive selectivity profile helps to confirm that the observed biological effects are indeed due to the inhibition of the intended target.
-
Predicting and Mitigating Adverse Effects: In a therapeutic context, off-target kinase inhibition is a common cause of adverse drug reactions. Early identification allows for medicinal chemistry efforts to improve selectivity.
-
Drug Repurposing: Occasionally, a potent off-target effect can be therapeutically beneficial, opening avenues for drug repurposing.
Q3: What are the common signaling pathways downstream of K-Ras that could be affected by off-target kinase activity?
The primary signaling pathways activated by K-Ras are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[2][6][7] Off-target inhibition of kinases within these or other pathways could lead to complex and sometimes paradoxical cellular responses.
-
MAPK/ERK Pathway: This pathway is central to cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: This pathway is a key regulator of cell growth, metabolism, and survival.
Below is a diagram illustrating the core K-Ras signaling pathways.
Caption: Simplified K-Ras signaling pathways.
Troubleshooting Guides
Problem: Inconsistent results in cellular assays designed to assess off-target effects.
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Ensure you are using a consistent cell line and passage number. Different cell lines can have varying kinome expression profiles. |
| Compound Stability | Confirm the stability of this compound in your cell culture media over the time course of the experiment. |
| Assay Conditions | Optimize assay parameters such as cell density, incubation time, and serum concentration. |
| Off-target is not a kinase | Consider that the off-target may not be a kinase. Chemical proteomics approaches can identify non-kinase protein targets. |
Problem: A potential off-target kinase identified in a biochemical screen does not show engagement in a cellular assay.
| Potential Cause | Troubleshooting Step |
| Cellular Permeability | This compound may not be efficiently entering the cells or reaching the subcellular compartment where the kinase is located. |
| High Intracellular ATP | The high concentration of ATP in cells can outcompete the inhibitor for binding to the kinase, a phenomenon not always replicated in biochemical assays. |
| Scaffolding Proteins | The kinase may be part of a larger protein complex in the cellular environment, which can alter its conformation and accessibility to the inhibitor. |
| Drug Efflux Pumps | The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein. |
Experimental Protocols for Off-Target Identification
A multi-pronged approach is recommended to robustly identify potential off-target kinases of this compound.
In Vitro Kinome Profiling
This is a high-throughput method to assess the inhibitory activity of a compound against a large panel of purified kinases.
Methodology: Kinome Scan
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the kinase panel, a suitable substrate for each kinase, and ATP.
-
Compound Addition: Add this compound at one or more concentrations to the assay plates. Include appropriate controls (vehicle and a known broad-spectrum kinase inhibitor).
-
Incubation: Incubate the plates to allow the kinase reaction to proceed.
-
Detection: Measure the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays or fluorescence/luminescence-based assays.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations of this compound. Potent off-target kinases will show significant inhibition.
Quantitative Data Presentation:
The results of a kinome scan are typically presented as a percentage of inhibition at a given concentration. For hits, IC50 values should be determined.
| Kinase | % Inhibition at 1 µM this compound | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 88% | 120 |
| Kinase C | 15% | >10,000 |
Cellular Target Engagement Assays
These assays confirm that the compound can bind to the potential off-target kinase within a live cell.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow cells that endogenously express the potential off-target kinase.
-
Compound Treatment: Treat the cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. The binding of the inhibitor can stabilize the kinase, increasing its melting temperature.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant by Western blotting using an antibody specific to the potential off-target kinase.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Chemical Proteomics
This unbiased approach can identify both kinase and non-kinase off-targets directly from cell lysates.
Methodology: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Covalently link this compound to beads to create an affinity matrix.
-
Lysate Incubation: Incubate the affinity matrix with a cell lysate.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the proteins that have bound to the immobilized this compound.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry.
-
Data Analysis: Proteins that are significantly enriched in the this compound pulldown compared to a control are potential off-targets.
Below is a diagram outlining the experimental workflow for identifying off-target kinases.
Caption: Experimental workflow for off-target identification.
References
- 1. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vivo Study Limitations of Early-Stage KRAS G12C Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with early-stage KRAS G12C inhibitors, such as the ARS-853 series (of which K-Ras G12C-IN-3 is a member), in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our mouse xenograft models and are not observing the expected tumor growth inhibition. What are the potential reasons for this?
A1: Early-stage KRAS G12C inhibitors, like those in the ARS-853 series, have known limitations that can hinder their efficacy in in vivo settings.[1] The primary challenges are:
-
Poor Pharmacokinetic Properties: These compounds often exhibit poor metabolic stability, leading to rapid clearance from the plasma (half-life of less than 20 minutes).[2]
-
Low Oral Bioavailability: Oral administration of these early inhibitors results in very low systemic exposure (less than 2% bioavailability), making it difficult to achieve therapeutic concentrations in the tumor.[2]
-
Modest Cellular Potency: While effective in biochemical assays, their potency at the cellular level may not be sufficient to drive a robust anti-tumor response in vivo.[1]
Q2: What are the recommended next steps if we suspect poor in vivo performance of this compound?
A2: Given the documented limitations of the ARS-853 series for in vivo use, it is highly recommended to transition to a more advanced and potent inhibitor with improved pharmacokinetic properties.[1] Later-generation inhibitors such as ARS-1620, and clinically approved drugs like sotorasib (AMG-510) and adagrasib (MRTX849), were specifically designed to overcome the shortcomings of the initial compounds.[1] These inhibitors demonstrate enhanced potency and oral bioavailability, making them more suitable for in vivo experiments.[3]
Q3: We are observing some toxicity in our animal models. What is the known toxicity profile of KRAS G12C inhibitors?
A3: While early preclinical compounds have limited published toxicity data, clinically evaluated KRAS G12C inhibitors like sotorasib and adagrasib are generally well-tolerated at therapeutic doses.[4][5] However, some treatment-related adverse events have been reported, which can be dose-dependent. Common toxicities observed in preclinical and clinical studies include gastrointestinal issues (diarrhea, nausea), fatigue, and potential for hepatotoxicity (elevated liver enzymes).[5][6][7] It is crucial to carefully monitor animal health and consider dose adjustments if toxicity is observed.
Q4: How can we confirm that our KRAS G12C inhibitor is reaching the tumor and engaging its target?
A4: Assessing target engagement is critical for interpreting in vivo efficacy studies. A robust method for this is immunoaffinity enrichment combined with 2D-LC-MS/MS to quantify both the free and inhibitor-bound KRAS G12C protein in tumor biopsies.[8][9] This allows for a direct measurement of target occupancy at the site of action.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Tumor Regression | Poor Pharmacokinetics of Early Inhibitors: Insufficient drug exposure at the tumor site due to rapid metabolism and low bioavailability.[2] | Transition to Advanced Inhibitors: Utilize next-generation inhibitors like ARS-1620 or clinically relevant compounds (sotorasib, adagrasib) with optimized in vivo properties.[1] |
| Suboptimal Dosing or Formulation: Inadequate dosing regimen or poor solubility of the compound. | Optimize Dosing and Formulation: For poorly soluble compounds, consider formulation strategies such as using co-solvents, surfactants, or lipid-based delivery systems to improve solubility and absorption. Conduct dose-response studies to determine the optimal therapeutic window. | |
| Primary or Acquired Resistance: Tumor cells may have intrinsic resistance or develop resistance mechanisms. | Investigate Combination Therapies: Consider combining the KRAS G12C inhibitor with agents targeting downstream effectors (e.g., MEK inhibitors) or parallel signaling pathways (e.g., PI3K/mTOR inhibitors) to overcome resistance.[5] | |
| Inconsistent Results Between Animals | Variability in Drug Administration: Inconsistent gavage technique or formulation preparation. | Standardize Protocols: Ensure consistent and accurate oral gavage technique. Prepare fresh formulations for each dosing to maintain stability and consistency. |
| Biological Variability: Differences in tumor establishment and growth rates among animals. | Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and ensure statistical power. | |
| Unexpected Animal Toxicity | Off-Target Effects: The inhibitor may have off-target activities at the administered dose.[5] | Dose De-escalation: Reduce the dose to a level that is better tolerated while still aiming for therapeutic efficacy. |
| Vehicle-Related Toxicity: The formulation vehicle may be causing adverse effects. | Evaluate Vehicle Toxicity: Include a vehicle-only control group to assess any toxicity associated with the formulation itself. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture a KRAS G12C-mutant human cancer cell line (e.g., NCI-H358, MIA PaCa-2).
-
Implant 1-5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Formulate the KRAS G12C inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).
-
Administer the inhibitor orally (e.g., by gavage) at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, collect tumors for pharmacodynamic analysis.
-
Protocol 2: Assessment of Target Engagement in Tumor Tissue
-
Sample Collection:
-
Following the final dose in an efficacy study, collect tumor tissue at various time points (e.g., 2, 8, 24 hours post-dose).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a standard assay (e.g., BCA).
-
-
Immunoaffinity Enrichment and Mass Spectrometry:
-
Data Analysis:
-
Calculate the percentage of target engagement by comparing the amount of inhibitor-bound KRAS G12C to the total KRAS G12C protein.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: General experimental workflow for in vivo efficacy studies of KRAS G12C inhibitors.
Caption: A logical workflow for troubleshooting poor in vivo efficacy of KRAS G12C inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 3. youtube.com [youtube.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound (EVT-253759) | 1629268-19-4 [evitachem.com]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance K-Ras G12C-IN-3 potency in resistant cell lines
Welcome to the technical support center for K-Ras G12C-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this compound, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly selective, covalent inhibitor that specifically targets the cysteine residue of the K-Ras G12C mutant protein.[1][2] It locks the K-Ras G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling through pathways such as the RAF/MEK/ERK MAPK cascade.[1][2][3]
Q2: We are observing diminished potency of this compound in our cell line model over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to K-Ras G12C inhibitors is a significant challenge and can arise from several mechanisms:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the binding of this compound or reactivate the protein.[4]
-
Reactivation of MAPK Pathway: Upregulation of upstream signaling, such as through receptor tyrosine kinases (RTKs) like EGFR, can bypass the inhibition of K-Ras G12C.[5][6] This leads to the activation of wild-type RAS or other downstream effectors.
-
Activation of Parallel Signaling Pathways: Cancer cells can adapt by activating alternative survival pathways, such as the PI3K/AKT/mTOR pathway, to compensate for the inhibition of the MAPK pathway.[7][8]
-
Histologic Transformation: In some cases, cancer cells may undergo changes in their cell type, such as epithelial-to-mesenchymal transition (EMT), which can confer resistance.[9][10]
Q3: What strategies can we employ to enhance the potency of this compound in resistant cell lines?
Several combination therapy strategies have shown promise in preclinical and clinical studies to overcome resistance to K-Ras G12C inhibitors:
-
Co-inhibition of Upstream Activators: Combining this compound with inhibitors of upstream signaling molecules like SHP2 or SOS1 can enhance its efficacy.[7][9][11] SHP2 inhibition, in particular, has been shown to be effective across various models.[9]
-
Vertical Pathway Inhibition: Targeting downstream effectors in the MAPK pathway, such as MEK, in combination with this compound can create a more durable blockade of oncogenic signaling.[11][12]
-
Targeting Parallel Pathways: For cells that have developed resistance through the activation of the PI3K/AKT/mTOR pathway, combining this compound with mTOR or PI3K inhibitors can be an effective strategy.[8][13]
-
Inhibition of Cell Cycle Regulators: Combining this compound with CDK4/6 inhibitors, such as palboclib, has demonstrated increased anti-tumor activity, especially in models with CDKN2A deletions.[6][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced cell killing with this compound monotherapy in a previously sensitive cell line. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve to verify the shift in IC50. 2. Investigate Mechanism: Use Western blotting to probe for reactivation of pERK, pAKT, and upstream RTKs. Consider sequencing the KRAS gene for secondary mutations. 3. Implement Combination Therapy: Based on the identified resistance mechanism, test combinations with SHP2, MEK, or mTOR inhibitors. |
| High basal pERK levels despite treatment with this compound. | Intrinsic resistance due to pre-existing activation of bypass pathways. | 1. Profile Cell Line: Characterize the baseline signaling pathway activation in the untreated cells. 2. Test Combination Therapies: Empirically test combinations of this compound with inhibitors of SHP2, MEK, and EGFR to identify an effective co-treatment strategy. |
| Variability in experimental results. | Inconsistent experimental conditions or reagent quality. | 1. Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and treatment durations. 2. Validate Reagents: Regularly check the activity of this compound and other inhibitors. 3. Control for Variables: Use appropriate vehicle controls and perform experiments in biological triplicate. |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
K-Ras G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Include a vehicle-only control (DMSO).
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: Allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
This protocol is for assessing the phosphorylation status of key signaling proteins to investigate resistance mechanisms.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathways and Workflows
Caption: K-Ras Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of K-Ras G12C Inhibitors on Downstream Effectors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The K-Ras protein, when mutated at the G12C position, becomes constitutively active, driving oncogenic signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[1][2] Covalent inhibitors targeting this specific mutant aim to lock the K-Ras G12C protein in an inactive state, thereby suppressing these downstream signals and inhibiting cancer cell proliferation.[3][4]
Comparative Analysis of K-Ras G12C Inhibitors
Validating the efficacy of a K-Ras G12C inhibitor involves quantifying its ability to suppress the phosphorylation of key downstream effectors. The half-maximal inhibitory concentration (IC50) for the inhibition of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK), a critical node in the MAPK pathway, is a primary metric.
Below is a summary of reported p-ERK inhibition and cell viability data for Sotorasib and Adagrasib in various cancer cell lines harboring the KRAS G12C mutation.
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | MIA PaCa-2 (Pancreatic) | Cell Viability | 6.04 | [5] |
| NCI-H2030 (NSCLC) | Cell Viability | 270.60 | [5] | |
| KYSE-410 (Esophageal) | Cell Viability | 5460 | [5] | |
| Adagrasib (MRTX849) | Various | p-ERK Inhibition | 5 | [6] |
NSCLC: Non-Small Cell Lung Cancer
K-Ras G12C Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical K-Ras signaling pathways and the mechanism of action for K-Ras G12C inhibitors. These inhibitors covalently bind to the mutant cysteine-12 residue, trapping the K-Ras protein in its inactive, GDP-bound state. This prevents the activation of downstream effector pathways critical for tumor growth and survival.
Experimental Protocols
Accurate validation of an inhibitor's effect on downstream targets is crucial. Western Blotting is a standard and robust method for this purpose.
Western Blotting Protocol for Phosphorylated ERK (p-ERK) and AKT (p-AKT)
This protocol outlines the key steps to measure the levels of p-ERK and p-AKT in cell lysates following treatment with a K-Ras G12C inhibitor.
1. Cell Culture and Treatment:
-
Culture KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H23) to 70-80% confluency.
-
Treat cells with varying concentrations of the K-Ras G12C inhibitor (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and add Laemmli sample buffer. Denature the proteins by heating at 95°C for 5 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9] Using BSA is often preferred over milk for phospho-antibodies.[7]
-
Incubate the membrane with a primary antibody specific for p-ERK (Thr202/Tyr204) or p-AKT (Ser473) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against total ERK and total AKT, or a loading control like GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of inhibition is determined by comparing the normalized p-ERK or p-AKT signal in inhibitor-treated samples to the vehicle-treated control.
Experimental Validation Workflow
The following diagram outlines the typical workflow for assessing the efficacy of a K-Ras G12C inhibitor on downstream signaling.
References
- 1. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
A Comparative Guide to KRAS G12C Inhibitors: Sotorasib (AMG 510) and the Elusive K-Ras G12C-IN-3
An in-depth analysis of sotorasib's efficacy and mechanism of action is presented below. A direct comparison with K-Ras G12C-IN-3 is not possible due to the current lack of publicly available, peer-reviewed data on the latter's performance and experimental protocols.
Introduction
The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. For decades, KRAS was considered an "undruggable" target. Sotorasib (AMG 510), developed by Amgen, was the first KRAS G12C inhibitor to receive regulatory approval, offering a new therapeutic option for patients with specific KRAS-mutated cancers.[1][2] This guide provides a detailed comparison of sotorasib with another designated KRAS G12C inhibitor, this compound.
While extensive preclinical and clinical data are available for sotorasib, this compound is identified as an irreversible small molecule inhibitor of mutant K-Ras G12C, but lacks publicly available efficacy and experimental data for a direct comparison.[3]
Mechanism of Action
Both sotorasib and this compound are described as irreversible inhibitors of the KRAS G12C mutant protein. The KRAS protein is a key molecular switch in the cell that cycles between an active GTP-bound state and an inactive GDP-bound state.[4] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state that drives downstream signaling pathways, promoting cell proliferation and survival.[1][5]
Sotorasib specifically and covalently binds to the cysteine residue of the G12C mutant. This irreversible binding locks the KRAS G12C protein in its inactive, GDP-bound state.[4][6] By trapping KRAS G12C in this inactive conformation, sotorasib effectively blocks downstream signaling through the MAPK pathway (RAF-MEK-ERK), thereby inhibiting tumor cell growth.[3][5]
Preclinical Efficacy of Sotorasib (AMG 510)
Sotorasib has demonstrated potent and selective activity against KRAS G12C-mutant cancer cell lines in preclinical studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 0.007 | [1] |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.009 | [1] |
| SW1573 | Non-Small Cell Lung Cancer | 0.011 | [1] |
| NCI-H2122 | Non-Small Cell Lung Cancer | 0.019 | [1] |
Table 1: In Vitro Activity of Sotorasib in KRAS G12C-Mutant Cell Lines.
In vivo studies using mouse xenograft models of KRAS G12C-mutant cancers have shown that oral administration of sotorasib leads to significant tumor regression.[3][5]
Clinical Efficacy of Sotorasib (AMG 510)
The clinical development of sotorasib has primarily focused on patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC). The CodeBreaK clinical trial program has provided robust data on its efficacy.
| Trial | Phase | Number of Patients (NSCLC) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| CodeBreaK 100 | I/II | 126 | 37.1% | 6.8 months | 12.5 months | [7][8] |
| CodeBreaK 200 | III | 345 | 28% (vs 13% for docetaxel) | 5.6 months (vs 4.5 months for docetaxel) | 10.6 months (vs 11.3 months for docetaxel) |
Table 2: Clinical Trial Efficacy of Sotorasib in Previously Treated KRAS G12C-Mutated NSCLC.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of typical methodologies used in the evaluation of KRAS G12C inhibitors like sotorasib.
In Vitro Cell Viability Assays
-
Cell Lines: A panel of human cancer cell lines with known KRAS G12C mutations (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines are used.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor (e.g., sotorasib) or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blotting for Pathway Modulation
-
Objective: To assess the inhibitor's effect on downstream signaling pathways.
-
Procedure: KRAS G12C-mutant cells are treated with the inhibitor for a defined time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE.
-
Antibodies: Blots are probed with primary antibodies against key signaling proteins such as phosphorylated ERK (p-ERK) and total ERK to determine the extent of pathway inhibition.
-
Detection: Secondary antibodies conjugated to horseradish peroxidase are used, and signals are detected using chemiluminescence.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human KRAS G12C-mutant tumor cells or patient-derived xenografts (PDXs).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is typically administered orally once daily.
-
Efficacy Endpoints: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. The primary efficacy endpoint is often tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to assess target engagement and pathway inhibition by methods like western blotting or immunohistochemistry.
References
- 1. New oral KRAS G12C(ON) and G12V(ON) inhibitors presented | BioWorld [bioworld.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. K-Ras(G12C) inhibitor 12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 8. aacrjournals.org [aacrjournals.org]
A Preclinical Head-to-Head: K-Ras G12C-IN-3 vs. Adagrasib (MRTX849)
A Comparative Analysis of Two Covalent Inhibitors Targeting the KRAS G12C Mutation
This guide provides a comparative overview of the preclinical data for K-Ras G12C-IN-3 and adagrasib (MRTX849), two covalent inhibitors designed to target the KRAS G12C mutation, a key driver in various cancers. While extensive preclinical data is available for adagrasib, which has advanced to clinical trials and received regulatory approval, publicly available preclinical data for this compound is limited. This document summarizes the available information to aid researchers, scientists, and drug development professionals in understanding the preclinical profiles of these compounds.
Mechanism of Action
Both adagrasib and this compound are described as irreversible inhibitors of the KRAS G12C mutant protein. They function by covalently binding to the cysteine residue at position 12, which is unique to this mutant form of KRAS. This modification locks the KRAS protein in its inactive, GDP-bound state, thereby preventing downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) pathway, which is crucial for tumor cell proliferation and survival.
Signaling Pathway Inhibition
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors like adagrasib. By locking KRAS G12C in an inactive state, these inhibitors prevent the activation of downstream effectors.
A Head-to-Head Comparison of Covalent K-Ras G12C Inhibitors: Sotorasib, Adagrasib, and K-Ras G12C-IN-3
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of the covalent K-Ras G12C inhibitors sotorasib (AMG 510), adagrasib (MRTX849), and the research compound K-Ras G12C-IN-3. This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and experimental workflows.
The discovery of a druggable pocket on the mutant K-Ras G12C protein has ushered in a new era of targeted therapy for cancers harboring this specific mutation. Covalent inhibitors that irreversibly bind to the mutant cysteine-12 have shown significant clinical promise. This guide focuses on a comparative analysis of two FDA-approved drugs, sotorasib and adagrasib, alongside the preclinical tool compound this compound.
Mechanism of Action: Covalent Targeting of K-Ras G12C
The K-Ras protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. In its active state, K-Ras is bound to guanosine triphosphate (GTP), while it is inactive when bound to guanosine diphosphate (GDP). The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and uncontrolled downstream signaling, primarily through the MAPK pathway (RAF-MEK-ERK).
Sotorasib, adagrasib, and this compound are all covalent inhibitors that specifically target the mutant cysteine residue at position 12 of the K-Ras G12C protein. These inhibitors are designed to bind to the inactive, GDP-bound state of K-Ras G12C. By forming an irreversible covalent bond with the thiol group of cysteine-12, they lock the protein in its inactive conformation, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biochemical potency, cellular activity, and pharmacokinetic parameters of sotorasib, adagrasib, and this compound.
Table 1: Biochemical and Cellular Potency of K-Ras G12C Inhibitors
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | This compound |
| Biochemical IC50 (SOS1-catalyzed nucleotide exchange) | 8.88 nM[1] | Not Reported | Not Reported |
| Cellular pERK Inhibition IC50 (NCI-H358 cells) | ~30 nM[2] | Single-digit nM range[3] | Not Reported |
| Cell Viability IC50 (NCI-H358 cells, 2D) | ~6 nM[4] | 10 - 973 nM (across various cell lines)[5] | Not Reported |
| Cell Viability IC50 (MIA PaCa-2 cells, 2D) | ~9 nM[4] | 10 - 973 nM (across various cell lines)[5] | Not Reported |
Table 2: Selectivity of K-Ras G12C Inhibitors
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | This compound |
| Selectivity for K-Ras G12C over wild-type K-Ras | High (no inhibition of WT up to 100 µM)[1] | High (IC50 > 1 µM for non-G12C cell lines) | Selective for G12C isoform[6] |
| Selectivity for K-Ras G12C over other K-Ras mutants (e.g., G12D, G12V) | High (no inhibition of G12D, G12V up to 100 µM)[1] | High (IC50 > 1 µM for non-G12C cell lines) | Selectively induces degradation of K-Ras G12C but not G13D (as a PROTAC warhead)[6] |
Table 3: Pharmacokinetic Parameters
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | This compound |
| Route of Administration | Oral | Oral | Not applicable (preclinical) |
| Half-life (t1/2) | ~5.5 hours (in patients) | ~24 hours (in patients) | Not Reported |
| Time to Maximum Concentration (Tmax) | ~1 hour (in patients) | ~6 hours (in patients) | Not Reported |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the K-Ras signaling pathway, the mechanism of covalent inhibition, and a typical experimental workflow for evaluating these inhibitors.
References
- 1. revvity.com [revvity.com]
- 2. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FI3710439T3 - KRAS G12C INHIBITORS - Google Patents [patents.google.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Assessing the Selectivity Profile of K-Ras G12C Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the G12C mutation of K-Ras has marked a significant breakthrough in the treatment of cancers harboring this specific genetic alteration. A key attribute of these inhibitors is their selectivity for the mutant K-Ras protein over its wild-type counterpart and other RAS isoforms, such as H-Ras and N-Ras. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. This guide provides a comparative assessment of the selectivity profile of K-Ras G12C inhibitors, using ARS-1620 as a representative example due to the limited publicly available data for K-Ras G12C-IN-3. The principles and methodologies described herein are broadly applicable to the evaluation of other K-Ras G12C inhibitors.
Understanding the K-Ras Signaling Pathway
K-Ras is a small GTPase that functions as a molecular switch in signal transduction pathways that control cell growth, differentiation, and survival. In its active state, K-Ras is bound to guanosine triphosphate (GTP), allowing it to interact with and activate downstream effector proteins, such as RAF kinases, which in turn activate the MEK-ERK signaling cascade. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to an accumulation of the active GTP-bound state and constitutive downstream signaling, driving oncogenesis. K-Ras G12C inhibitors covalently bind to the mutant cysteine-12 residue, locking the protein in an inactive, GDP-bound conformation.
Caption: K-Ras signaling pathway and the mechanism of G12C inhibition.
Quantitative Assessment of Selectivity
The selectivity of a K-Ras G12C inhibitor is determined by comparing its inhibitory activity against the target K-Ras G12C protein to its activity against other RAS isoforms (H-Ras, N-Ras) and wild-type K-Ras. This is typically quantified using biochemical and cellular assays.
Biochemical Selectivity of ARS-1620 (Representative K-Ras G12C Inhibitor)
| Target Protein | Assay Type | Endpoint | Value | Selectivity vs. K-Ras G12C |
| K-Ras G12C | SOS1-mediated Nucleotide Exchange | IC50 | 120 nM | - |
| H-Ras (WT) | SOS1-mediated Nucleotide Exchange | IC50 | >10,000 nM | >83-fold |
| N-Ras (WT) | SOS1-mediated Nucleotide Exchange | IC50 | >10,000 nM | >83-fold |
| K-Ras (WT) | SOS1-mediated Nucleotide Exchange | IC50 | >10,000 nM | >83-fold |
Data presented is representative for a covalent K-Ras G12C inhibitor (ARS-1620) and is intended for illustrative purposes.[1][2]
Cellular Selectivity of ARS-1620 (Representative K-Ras G12C Inhibitor)
| Cell Line | Genotype | Assay Type | Endpoint | Value |
| H358 | K-Ras G12C | Cell Viability | IC50 | ~0.3 µM |
| A549 | K-Ras G12S | Cell Viability | IC50 | No effect |
| H460 | K-Ras Q61H | Cell Viability | IC50 | No effect |
| H441 | K-Ras G12V | Cell Viability | IC50 | No effect |
Data presented is representative for a covalent K-Ras G12C inhibitor (ARS-1620) and is intended for illustrative purposes.[3][4]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of inhibitor selectivity.
Biochemical Assay: SOS1-Mediated Nucleotide Exchange
This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the K-Ras protein, a process catalyzed by the guanine nucleotide exchange factor (GEF) SOS1.
Protocol:
-
Protein Preparation: Purified, recombinant K-Ras G12C, H-Ras, N-Ras, and wild-type K-Ras proteins are loaded with GDP.
-
Inhibitor Incubation: The GDP-loaded RAS proteins are incubated with varying concentrations of the K-Ras G12C inhibitor.
-
Nucleotide Exchange Reaction: The nucleotide exchange reaction is initiated by the addition of SOS1 and a fluorescent GTP analog (e.g., mant-GTP).
-
Signal Detection: The increase in fluorescence, corresponding to the binding of the fluorescent GTP to RAS, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial rate of nucleotide exchange is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the exchange rate by 50%, is determined by fitting the data to a dose-response curve.
Caption: Workflow for the SOS1-mediated nucleotide exchange assay.
Cellular Assay: Cell Viability
This assay assesses the inhibitor's ability to selectively inhibit the growth of cancer cell lines harboring the K-Ras G12C mutation compared to cell lines with other RAS mutations or wild-type RAS.
Protocol:
-
Cell Culture: A panel of cancer cell lines with different RAS genotypes (e.g., K-Ras G12C, K-Ras G12S, K-Ras Q61H, etc.) are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the K-Ras G12C inhibitor for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as one based on the measurement of ATP levels (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., MTT or resazurin).
-
Data Analysis: The cell viability data is normalized to untreated controls, and the IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is determined for each cell line by fitting the data to a dose-response curve.
Conclusion
The selectivity profile is a critical determinant of the therapeutic potential of a K-Ras G12C inhibitor. As demonstrated with the representative data for ARS-1620, these inhibitors can achieve high selectivity for the K-Ras G12C mutant over other RAS isoforms and wild-type K-Ras at both the biochemical and cellular levels.[1][2][3][4] The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of the selectivity of novel K-Ras G12C inhibitors, aiding in the identification of candidates with the most promising therapeutic profiles. It is imperative that researchers consult specific literature for the detailed selectivity profile of this compound as it becomes publicly available.
References
Validating the On-Target Efficacy of K-Ras G12C Inhibitors: A Comparative Guide Featuring a CRISPR-Cas9 Approach
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Validating the on-target activity of novel inhibitors is a critical step in their preclinical development. This guide provides a comparative framework for assessing the on-target performance of a hypothetical novel inhibitor, K-Ras G12C-IN-3, alongside the established drugs Sotorasib and Adagrasib. A key focus is the application of CRISPR-Cas9 technology for robust target validation.
Comparative On-Target Activity of K-Ras G12C Inhibitors
The efficacy of a K-Ras G12C inhibitor is determined by its ability to specifically bind to the mutant protein and inhibit its downstream signaling, ultimately leading to anti-proliferative effects in KRAS G12C-mutant cancer cells. The following table summarizes key quantitative data for comparing this compound (hypothetical data for illustrative purposes) with Sotorasib and Adagrasib.
| Parameter | This compound (Hypothetical) | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Divarasib (GDC-6036) |
| Biochemical IC50 (p-ERK inhibition) | 5 nM | ~8.88 nM[1][2] | ~10-20 nM | >18,000-fold more selective for mutant G12C cell lines than wild type[3] |
| Cellular IC50 (KRAS G12C cell line) | 15 nM | ~1-10 nM | ~5-20 nM | Potency 5 to 20 times greater than sotorasib and adagrasib[3] |
| Thermal Shift (ΔTm) | +8°C | +5-7°C | +6-8°C | Not publicly available |
| Selectivity (WT KRAS vs. G12C) | >1000-fold | >1000-fold | >1000-fold | Up to 50 times as selective as sotorasib and adagrasib[3] |
| CRISPR-Cas9 Validation | See Below | Validated | Validated | Validated |
K-Ras G12C Signaling Pathway
The K-Ras protein is a crucial node in cellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state.[4] The G12C mutation impairs the ability of K-Ras to hydrolyze GTP, leading to its constitutive activation and the persistent stimulation of downstream pro-proliferative pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[5][6] K-Ras G12C inhibitors covalently bind to the mutant cysteine-12, locking the protein in its inactive GDP-bound state and abrogating downstream signaling.[4]
Caption: K-Ras G12C signaling pathway and the mechanism of inhibitor action.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance.
Biochemical Assay: p-ERK Inhibition
This assay quantifies the inhibitor's ability to block the downstream signaling cascade activated by K-Ras G12C.
-
Cell Culture: Culture a KRAS G12C-mutant cell line (e.g., NCI-H358) in appropriate media.
-
Inhibitor Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound, Sotorasib, or Adagrasib for 2 hours.
-
Lysis: Lyse the cells and collect the protein extracts.
-
ELISA: Use a phospho-ERK1/2 (Thr202/Tyr204) ELISA kit to measure the levels of phosphorylated ERK.
-
Data Analysis: Normalize the p-ERK levels to total ERK or a housekeeping protein. Plot the percentage of p-ERK inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
Cellular Assay: Proliferation
This assay measures the inhibitor's effect on the growth of cancer cells harboring the KRAS G12C mutation.
-
Cell Seeding: Seed KRAS G12C-mutant cells in 96-well plates.
-
Treatment: Treat the cells with a range of inhibitor concentrations.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®.
-
IC50 Determination: Calculate the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of cell growth.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify direct binding of the inhibitor to the target protein in a cellular environment.[7]
-
Cell Treatment: Treat intact KRAS G12C-mutant cells with the inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble K-Ras G12C in the supernatant by Western blotting or other quantitative proteomics methods.
-
Melt Curve Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.[8]
On-Target Validation Using CRISPR-Cas9
CRISPR-Cas9 technology offers a powerful and precise method to validate that the observed cellular effects of an inhibitor are indeed due to its interaction with the intended target.[][10][11] By knocking out the KRAS gene, one can assess whether the genetic ablation of the target phenocopies the pharmacological inhibition.
Experimental Workflow: CRISPR-Cas9 Knockout for Target Validation
The following workflow outlines the steps to validate the on-target activity of this compound.
Caption: CRISPR-Cas9 knockout workflow for K-Ras G12C target validation.
Protocol: CRISPR-Cas9 Mediated Knockout of KRAS G12C
-
sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) that specifically target the KRAS G12C allele. Clone the sgRNA sequences into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduction: Transduce the KRAS G12C-mutant cancer cell line with the lentivirus.
-
Selection: Select for successfully transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout: Confirm the knockout of the KRAS G12C protein by Western blot analysis and sequencing of the genomic locus to verify the intended genetic modification.
-
Phenotypic Comparison: Compare the phenotype of the KRAS G12C knockout cells with the parental cells treated with this compound. Key comparisons include:
-
Cell Proliferation: The knockout of KRAS G12C should lead to a reduction in cell proliferation, similar to the effect of the inhibitor.
-
Downstream Signaling: The levels of phosphorylated ERK should be significantly reduced in the knockout cells, mirroring the biochemical effects of the inhibitor.
-
If the genetic knockout of KRAS G12C recapitulates the cellular and molecular effects of this compound, it provides strong evidence that the inhibitor's activity is on-target.
Conclusion
A multi-faceted approach is essential for the robust validation of novel K-Ras G12C inhibitors. By combining biochemical and cellular assays with cutting-edge genetic techniques like CRISPR-Cas9, researchers can build a comprehensive data package to support the continued development of promising new cancer therapeutics. This guide provides a framework for the systematic evaluation of inhibitors like the hypothetical this compound, ensuring a thorough understanding of their on-target activity and potential for clinical translation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. criver.com [criver.com]
Navigating Resistance: A Comparative Analysis of Acquired Resistance Mechanisms to K-Ras G12C Inhibitors
A deep dive into the molecular escape routes tumors utilize to evade targeted K-Ras G12C therapies, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming these challenges. This guide focuses on the clinically advanced inhibitors, sotorasib and adagrasib, with a comparative look at emerging resistance patterns.
The advent of covalent inhibitors targeting the K-Ras G12C mutation has marked a significant breakthrough in oncology, offering new hope for patients with previously intractable cancers. However, the emergence of acquired resistance poses a substantial clinical challenge, limiting the long-term efficacy of these targeted therapies. Understanding the diverse molecular mechanisms that drive resistance is paramount for the development of next-generation inhibitors and effective combination strategies. This guide provides a comparative analysis of the known resistance mechanisms to prominent K-Ras G12C inhibitors, with a primary focus on sotorasib and adagrasib, for which a wealth of clinical and preclinical data exists. While information on the specific resistance profile of K-Ras G12C-IN-3 is limited in the public domain, the mechanisms detailed herein for sotorasib and adagrasib provide a foundational understanding of the likely challenges to be encountered.
On-Target Resistance: The Ever-Evolving Target
One of the primary modes of acquired resistance involves alterations within the K-Ras protein itself, which either prevent the inhibitor from binding or reactivate the signaling pathway despite the inhibitor's presence. These "on-target" resistance mechanisms are a direct evolutionary response of the cancer cells to the therapeutic pressure exerted by the drug.
Secondary K-Ras Mutations
A predominant on-target resistance mechanism is the acquisition of secondary mutations in the KRAS gene. These mutations can occur at various locations, leading to different functional consequences:
-
Mutations at the G12 Codon: The original G12C mutation can be further altered to other amino acids such as G12D, G12V, G12R, or G12W.[1][2][3][4][5] These new mutations often render the K-Ras protein insensitive to G12C-specific inhibitors.
-
Mutations in the Switch-II Pocket: The covalent inhibitors bind to a pocket near the cysteine at position 12, known as the Switch-II pocket.[3][6] Mutations in this region, such as R68S, H95D/Q/R, and Y96C/D, can sterically hinder the binding of the inhibitor, thereby restoring K-Ras activity.[1][2][3][4][7] The Y96D mutation, for instance, has been shown to confer resistance to sotorasib, adagrasib, and the research compound ARS-1620.[7]
-
Mutations Affecting GTP/GDP Cycling: Other acquired mutations, like G13D or A59S, can lead to resistance by either decreasing the intrinsic GTP hydrolysis rate or promoting the exchange of GDP for GTP, thus maintaining K-Ras in its active, GTP-bound state.[2][4]
K-Ras G12C Amplification
An increase in the copy number of the KRAS G12C allele is another mechanism that can overcome the effects of the inhibitor.[2][3][4] By producing more of the target protein, the cancer cells can overwhelm the available drug, leading to a resurgence of downstream signaling.
Off-Target Resistance: Bypassing the Blockade
In many cases, resistance arises not from changes in the K-Ras protein itself, but from the activation of alternative signaling pathways that bypass the need for K-Ras G12C signaling. These "off-target" mechanisms highlight the remarkable plasticity of cancer cells in rewiring their signaling networks to sustain growth and survival.
Reactivation of the MAPK Pathway
The MAPK pathway (RAS-RAF-MEK-ERK) is the canonical downstream signaling cascade of K-Ras. Resistance to K-Ras G12C inhibitors frequently involves the reactivation of this pathway through various means:
-
Activating Mutations in Other RAS Isoforms: Acquired activating mutations in other RAS family members, such as NRAS (e.g., Q61K) and HRAS, can drive MAPK signaling independently of K-Ras G12C.[1][2][3][4]
-
Mutations in Downstream Effectors: Activating mutations in downstream components of the MAPK pathway, such as BRAF (e.g., V600E) and MAP2K1 (MEK1), can also lead to constitutive pathway activation.[1][2][3][8]
-
Oncogenic Fusions: Gene fusions involving key signaling molecules like ALK, RET, BRAF, RAF1, and FGFR3 can result in ligand-independent activation of the MAPK pathway.[1][2][3]
-
Loss of Negative Regulators: Loss-of-function mutations in tumor suppressor genes that negatively regulate the MAPK pathway, such as NF1 and PTEN, can contribute to resistance.[1][2][3]
Activation of Parallel Signaling Pathways
Cancer cells can also activate parallel signaling pathways to circumvent their dependence on K-Ras G12C. A key example is the PI3K/AKT/mTOR pathway, which is often upregulated in resistant cells.[2][6][9] This can be driven by upstream signals from receptor tyrosine kinases (RTKs) or by mutations within the PI3K pathway itself.
Upregulation of Receptor Tyrosine Kinases (RTKs)
Increased signaling from RTKs, such as EGFR and MET, is a common mechanism of resistance.[2][10][11] MET amplification has been identified as an acquired bypass resistance mechanism.[1][2][3] This upstream signaling can reactivate wild-type RAS isoforms or stimulate other downstream pathways like the PI3K/AKT pathway.[11]
Histologic Transformation
In some cases, tumors can undergo a change in their cellular identity, a process known as histologic transformation. For example, lung adenocarcinomas have been observed to transform into squamous cell carcinomas upon acquiring resistance to adagrasib.[1][2] This transformation can reduce the tumor's dependency on the original oncogenic driver.
Epithelial-to-Mesenchymal Transition (EMT)
The induction of EMT has been linked to both intrinsic and acquired resistance to K-Ras G12C inhibitors.[2][12][13] EMT can lead to the activation of alternative survival pathways, such as the PI3K pathway, making the cells less reliant on K-Ras G12C signaling.[12]
Comparative Analysis of Resistance Mechanisms: Sotorasib vs. Adagrasib
While the overall landscape of resistance mechanisms to sotorasib and adagrasib is similar, some studies suggest potential differences in the frequency and types of alterations observed. For instance, an analysis of acquired resistance in patients treated with sotorasib showed that new alterations in the RTK pathway were frequently observed at progression in both non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[10] Secondary RAS alterations were noted to be more frequent in CRC patients compared to NSCLC patients.[10]
A study of patients with acquired resistance to adagrasib identified a wide array of genomic alterations, including secondary KRAS mutations, mutations in other RAS-MAPK pathway genes, and oncogenic fusions.[1][3] The presence of multiple resistance mechanisms appeared to be more common in colorectal cancer than in NSCLC.[1]
It is important to note that direct head-to-head comparisons of resistance profiles from large clinical trials are still emerging, and the observed differences may be influenced by patient populations, tumor types, and the specific assays used for detection.
Quantitative Data Summary
| Resistance Mechanism Category | Specific Alteration | Inhibitor(s) Implicated | References |
| On-Target | Secondary KRAS Mutations | ||
| G12D/R/V/W | Adagrasib, Sotorasib | [1][2][3][4][5] | |
| R68S | Adagrasib | [2][3][4] | |
| H95D/Q/R | Adagrasib | [2][3][4] | |
| Y96C/D | Adagrasib, Sotorasib | [1][2][3][4][7] | |
| G13D, Q61H, A59S | Adagrasib | [2][3][4] | |
| KRAS G12C Amplification | Adagrasib | [2][3][4] | |
| Off-Target | MAPK Pathway Reactivation | ||
| Activating NRAS, BRAF, MAP2K1 mutations | Adagrasib | [1][2][3] | |
| Oncogenic Fusions (ALK, RET, BRAF, RAF1, FGFR3) | Adagrasib | [1][2][3] | |
| Loss-of-function NF1, PTEN mutations | Adagrasib | [1][2][3] | |
| RTK Upregulation | |||
| MET Amplification | Adagrasib | [1][2][3] | |
| Histologic Transformation | |||
| Adenocarcinoma to Squamous Cell Carcinoma | Adagrasib | [1][2] |
Experimental Protocols
The identification of these resistance mechanisms relies on a variety of sophisticated experimental techniques. Below are generalized methodologies for key experiments cited in the literature.
Genomic and Histologic Analysis of Patient Samples
-
Objective: To identify genetic alterations and changes in tumor morphology associated with acquired resistance.
-
Methodology:
-
Sample Collection: Paired tumor biopsies and/or liquid biopsies (circulating tumor DNA, ctDNA) are collected from patients before treatment and at the time of disease progression.
-
DNA/RNA Extraction: Genomic DNA and RNA are extracted from tumor tissue and ctDNA.
-
Next-Generation Sequencing (NGS): Whole-exome sequencing (WES) or targeted panel sequencing is performed to identify single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and structural variants (e.g., gene fusions).
-
Histologic Analysis: Pre- and post-treatment tumor tissues are formalin-fixed, paraffin-embedded (FFPE), sectioned, and stained with hematoxylin and eosin (H&E) to assess tumor morphology and identify any histologic transformation. Immunohistochemistry (IHC) may be used to examine protein expression levels.
-
Data Analysis: Sequencing data is analyzed to identify acquired genetic alterations present only in the post-treatment samples. Histological changes are compared between pre- and post-treatment samples.
-
In Vitro Drug Resistance Screens
-
Objective: To systematically identify mutations that confer resistance to K-Ras G12C inhibitors.
-
Methodology:
-
Cell Line Engineering: A library of cancer cells is engineered to express a wide range of KRAS mutations. This can be achieved using techniques like deep mutational scanning.
-
Drug Treatment: The engineered cell lines are cultured in the presence of a K-Ras G12C inhibitor (e.g., sotorasib, adagrasib).
-
Selection and Proliferation Assay: Cells that are resistant to the inhibitor will survive and proliferate. The relative abundance of each KRAS mutant is quantified over time using NGS.
-
Identification of Resistance Mutations: Mutations that are enriched in the drug-treated population are identified as resistance-conferring mutations.
-
Signaling Pathway Analysis
-
Objective: To investigate the activation status of downstream signaling pathways in resistant cells.
-
Methodology:
-
Cell Culture and Treatment: Parental (sensitive) and resistant cancer cell lines are cultured and treated with the K-Ras G12C inhibitor.
-
Protein Lysate Preparation: Cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for key signaling proteins and their phosphorylated (active) forms (e.g., p-ERK, p-AKT, p-S6).
-
Analysis: The levels of phosphorylated proteins are compared between sensitive and resistant cells, with and without drug treatment, to determine if downstream pathways are reactivated in the resistant cells.
-
Visualizing Resistance: Signaling Pathways and Mechanisms
Caption: K-Ras G12C signaling and key resistance mechanisms.
Caption: Workflow for identifying resistance mechanisms.
Conclusion and Future Directions
The development of K-Ras G12C inhibitors has been a landmark achievement in targeted cancer therapy. However, the emergence of a diverse array of resistance mechanisms underscores the need for continued research and development. A thorough understanding of these molecular escape routes is critical for designing rational combination therapies and novel inhibitors that can overcome resistance. Future strategies may include combining K-Ras G12C inhibitors with inhibitors of downstream effectors (e.g., MEK inhibitors), upstream activators (e.g., SHP2 or EGFR inhibitors), or parallel pathways (e.g., PI3K/mTOR inhibitors). Furthermore, the development of next-generation K-Ras inhibitors that can target a broader range of mutations or bind to different conformations of the protein will be essential in the ongoing effort to outsmart cancer's evolutionary adaptability. As more data from clinical trials become available, a clearer picture of the comparative resistance profiles of different K-Ras G12C inhibitors will emerge, guiding the development of more durable and effective treatment strategies for patients with K-Ras G12C-mutant cancers.
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 8. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of K-Ras G12C Inhibitors in Combination Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. However, the emergence of intrinsic and acquired resistance limits the long-term efficacy of monotherapy. This has spurred intensive research into combination strategies to enhance anti-tumor activity and overcome resistance. This guide provides a comparative overview of the synergistic effects of K-Ras G12C inhibitors with other cancer therapies, supported by preclinical data and detailed experimental protocols.
Rationale for Combination Therapies
KRAS is a central node in multiple signaling pathways crucial for cell proliferation, survival, and differentiation. The KRAS G12C mutation locks the protein in an active, GTP-bound state, leading to constitutive downstream signaling, primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. While K-Ras G12C inhibitors effectively block the mutant protein, cancer cells can adapt by reactivating these or alternative pathways.
Combination therapies aim to counteract these resistance mechanisms by co-targeting key nodes in these reactivated or parallel pathways. This guide will explore the preclinical evidence for the synergy of K-Ras G12C inhibitors with inhibitors of EGFR, SHP2, MEK, and PI3K/mTOR.
Preclinical Data Summary: A Comparative Analysis
The following tables summarize key preclinical findings from studies evaluating the synergistic effects of K-Ras G12C inhibitors in combination with other targeted agents. Synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: K-Ras G12C Inhibitors in Combination with EGFR Inhibitors
| Cell Line (Cancer Type) | K-Ras G12C Inhibitor | EGFR Inhibitor | Key Findings | Reference |
| Colorectal Cancer Cells | Adagrasib | Cetuximab | Enhanced inhibition of cell proliferation and tumor growth in xenograft models. Overcame adaptive feedback reactivation of the EGFR pathway. | [1] |
| Colorectal Cancer PDX | Sotorasib | Panitumumab | Significant tumor growth inhibition and regression in patient-derived xenograft (PDX) models. | [2] |
Table 2: K-Ras G12C Inhibitors in Combination with SHP2 Inhibitors
| Cell Line (Cancer Type) | K-Ras G12C Inhibitor | SHP2 Inhibitor | Key Findings | Reference |
| NSCLC Cell Lines | JDQ443 | TNO155 | Enhanced antitumor activity and prolonged duration of tumor response in xenograft models.[3] | |
| Lung Cancer Models | MRTX849 | RMC-4550 | Statistically significant reduction in tumor growth in xenograft models compared to single agents.[4] | |
| NSCLC Xenografts | Glecirasib | JAB-3312 | Potent in vitro and in vivo anti-tumor effect, with JAB-3312 enhancing the efficacy of glecirasib.[5] |
Table 3: K-Ras G12C Inhibitors in Combination with MEK Inhibitors
| Cell Line (Cancer Type) | K-Ras G12C Inhibitor | MEK Inhibitor | Key Findings | Reference |
| KRAS G12C-mutant NSCLC | Sotorasib | Trametinib | Preclinical evidence of synergistic effect, leading to clinical trial investigations.[6] | |
| KRAS G12C-driven Lung Cancer | Selumetinib | Not specified | Increased chemotherapeutic efficacy and progression-free survival in mouse models.[7] |
Table 4: K-Ras G12C Inhibitors in Combination with PI3K/mTOR Inhibitors
| Cell Line (Cancer Type) | K-Ras G12C Inhibitor | PI3K/mTOR Inhibitor | Key Findings | Reference |
| KRAS G12C NSCLC Models | ARS1620 | PI3K inhibitors | Effective in overcoming resistance in models resistant to single-agent K-Ras G12C inhibition.[8] | |
| NSCLC Cell Lines | KRAS G12C inhibitor | mTORC1 kinase inhibitor | Synergistic inhibition of Cyclin D1 expression and cap-dependent translation, leading to significant cell death. | [9] |
| Lung Adenocarcinoma | ARS-1620 | Linsitinib (IGF1R) + Everolimus (mTOR) | Profound and durable reduction of tumor cell growth in vitro and in vivo.[10] |
Signaling Pathways and Mechanisms of Synergy
The diagrams below, generated using Graphviz, illustrate the key signaling pathways involved and the rationale for combination therapies.
Caption: Simplified KRAS signaling pathway and points of intervention.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the synergistic effects of K-Ras G12C inhibitors.
In Vitro Cell Viability Assays
4.1.1. MTS Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
96-well plates
-
KRAS G12C mutant cancer cell lines
-
Cell culture medium
-
This compound and combination drug
-
MTS reagent (containing PES)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat cells with serial dilutions of this compound, the combination drug, or both in combination. Include vehicle-treated control wells.
-
Incubate for 72 hours.
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4.1.2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
Opaque-walled 96-well plates
-
KRAS G12C mutant cancer cell lines
-
Cell culture medium
-
This compound and combination drug
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Protocol:
-
Follow steps 1-3 of the MTS assay protocol.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13][14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][14]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Synergy Analysis
The Combination Index (CI) is calculated using the Chou-Talalay method to determine the nature of the drug interaction.
Caption: Workflow for synergy analysis using the Combination Index method.
Western Blotting for Pathway Analysis
Western blotting is used to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.
-
Materials:
-
KRAS G12C mutant cancer cell lines
-
This compound and combination drug
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Treat cells with the inhibitors for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
In Vivo Xenograft Studies
Xenograft models are crucial for evaluating the in vivo efficacy of combination therapies.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
KRAS G12C mutant cancer cell lines
-
This compound and combination drug formulations
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).[15]
-
Randomize mice into treatment groups (vehicle, this compound alone, combination drug alone, and combination).
-
Administer treatments as per the determined schedule and dosage.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Caption: General workflow for an in vivo xenograft study.
Conclusion
The preclinical data strongly support the rationale for combining K-Ras G12C inhibitors with other targeted therapies to enhance anti-tumor efficacy and overcome resistance. Combinations with EGFR, SHP2, MEK, and PI3K/mTOR inhibitors have all shown promise in various cancer models. The experimental protocols provided in this guide offer a framework for researchers to further investigate these and other novel combination strategies. As our understanding of the complex signaling networks in KRAS-mutant cancers grows, rationally designed combination therapies will be pivotal in improving clinical outcomes for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Data from CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in NonâSmall Cell Lung Cancer - Cancer Research - Figshare [aacr.figshare.com]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jacobio Presents Pre-clinical Data of SHP2 plus KRAS G12C | Jacobio Pharma [jacobiopharma.com]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - supplementary Table 1 from Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. OUH - Protocols [ous-research.no]
- 14. scribd.com [scribd.com]
- 15. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
Comparative Analysis of K-Ras G12C-IN-3: A Study in Mutant-Specific Covalent Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the covalent inhibitor K-Ras G12C-IN-3, with a focus on its cross-reactivity profile against wild-type KRAS. While specific quantitative data on the inhibitor's activity towards wild-type KRAS is not publicly available, this document summarizes the existing data for the G12C mutant, elucidates the principles of its selectivity, and provides detailed experimental protocols for assessing such cross-reactivity.
Introduction to this compound
This compound is a novel, irreversible, small-molecule inhibitor designed to specifically target the KRAS protein harboring the G12C mutation.[1] This mutation, a glycine-to-cysteine substitution at codon 12, is a key oncogenic driver in a significant subset of cancers. This compound, also identified as compound VI-5 or EVT-253759, was developed through a combination of high-throughput screening and structure-based drug design.[1] Its mechanism of action relies on the formation of a covalent bond with the mutant cysteine residue, thereby locking the KRAS G12C protein in an inactive, GDP-bound state.[1] This prevents downstream signaling through pathways such as the RAF-MEK-ERK cascade, which are crucial for tumor cell proliferation and survival.
Quantitative Data Summary
The available data for this compound primarily focuses on its potent activity against the mutant form of the KRAS protein. While direct quantitative comparisons with wild-type KRAS are not detailed in publicly accessible literature, the inhibitor's design as a covalent binder to the G12C-specific cysteine residue strongly implies a high degree of selectivity.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| This compound | K-Ras G12C | Cellular | ~200 nM | [1] |
| This compound | Wild-Type KRAS | Cellular | Data not available | - |
Note: The selectivity of this compound for the mutant protein is attributed to its covalent binding mechanism, which is dependent on the presence of the cysteine residue at position 12, a feature absent in wild-type KRAS. It is therefore anticipated that the IC50 against wild-type KRAS would be significantly higher, indicating minimal off-target activity.
Signaling Pathway and Inhibition Mechanism
The KRAS protein is a critical node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and downstream signaling. This compound targets the inactive, GDP-bound state of the mutant protein.
Caption: KRAS signaling pathway and the mechanism of action of this compound.
Experimental Protocols
To assess the cross-reactivity of a covalent inhibitor like this compound, a combination of biochemical and cell-based assays is typically employed. Below are representative protocols for such studies.
Biochemical Affinity Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Objective: To determine the binding affinity (Kd) of this compound to both K-Ras G12C and wild-type KRAS proteins.
Methodology:
-
Protein Preparation: Recombinant, purified K-Ras G12C and wild-type KRAS proteins are used. Proteins are typically biotinylated for detection.
-
Assay Setup: The assay is performed in a low-volume 384-well plate.
-
Reaction Mixture:
-
Biotinylated KRAS protein (G12C or wild-type) is incubated with a fluorescently labeled GTP analog (e.g., Eu-GTP).
-
A dilution series of this compound is added to the wells.
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC) is added.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Detection: The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths. A high FRET signal indicates proximity of the donor (Eu-GTP) and acceptor (APC), signifying an active protein. Inhibition of this interaction by the compound results in a decreased FRET signal.
-
Data Analysis: The data is normalized to controls and the Kd value is calculated by fitting the data to a suitable binding isotherm model.
Cellular Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines expressing K-Ras G12C versus those with wild-type KRAS.
Methodology:
-
Cell Lines:
-
K-Ras G12C mutant cell line (e.g., NCI-H358)
-
Wild-type KRAS cell line (e.g., A549)
-
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a period of 72 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 values are determined by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting to a dose-response curve.
Caption: A generalized workflow for assessing inhibitor cross-reactivity.
Conclusion
This compound is a potent and selective covalent inhibitor of the oncogenic K-Ras G12C mutant. Its mechanism of action, which relies on the unique cysteine residue present in the mutant protein, provides a strong rationale for its minimal cross-reactivity with wild-type KRAS. While specific quantitative data for its activity against wild-type KRAS is not available in the public domain, the provided experimental protocols offer a clear framework for conducting such comparative studies. The high selectivity of inhibitors like this compound is a critical feature, as it promises a wider therapeutic window and reduced off-target effects, a key goal in the development of targeted cancer therapies. Further studies quantifying this selectivity will be invaluable for the continued development and clinical translation of this class of inhibitors.
References
K-Ras G12C Inhibitors: A Comparative Guide to MAPK Pathway Suppression Confirmed by Phospho-proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the K-Ras G12C inhibitor, MRTX1257, as a representative compound for its class, in its ability to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. While this report focuses on MRTX1257 due to the availability of public data, the principles and methodologies described are broadly applicable to other K-Ras G12C inhibitors, including K-Ras G12C-IN-3. The confirmation of pathway suppression is demonstrated through quantitative phospho-proteomics data, offering a detailed molecular snapshot of the inhibitor's mechanism of action.
Introduction to K-Ras G12C and MAPK Pathway
The KRAS gene is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, leads to a constitutively active K-Ras protein, driving uncontrolled cell proliferation and survival primarily through the MAPK signaling cascade. This pathway, comprising a series of protein kinases including RAF, MEK, and ERK, is a critical regulator of cell growth. Consequently, direct inhibition of the K-Ras G12C mutant protein presents a promising therapeutic strategy.
K-Ras G12C inhibitors are designed to covalently bind to the mutant cysteine, locking the K-Ras protein in an inactive, GDP-bound state. This prevents its interaction with downstream effectors, thereby suppressing the MAPK pathway and inhibiting cancer cell growth. Phospho-proteomics, a powerful mass spectrometry-based technique, allows for the global and quantitative analysis of protein phosphorylation, providing direct evidence of the inhibition of kinase signaling pathways.
Comparative Analysis of MAPK Pathway Suppression
To illustrate the effect of K-Ras G12C inhibition on the MAPK pathway, we present a summary of quantitative phospho-proteomics data from a study utilizing MRTX1257, a potent and selective K-Ras G12C inhibitor. The data showcases the changes in phosphorylation levels of key MAPK pathway components upon treatment with the inhibitor.
Table 1: Quantitative Phospho-proteomics Analysis of MAPK Pathway Components Upon Treatment with MRTX1257 in KRAS G12C Mutant Cancer Cells
| Protein | Phosphorylation Site | Fold Change (Inhibitor vs. Control) | Function in MAPK Pathway |
| MEK1 (MAP2K1) | S218/222 | ↓↓↓ | Activator of ERK |
| ERK1 (MAPK3) | T202/Y204 | ↓↓↓ | Key downstream effector |
| ERK2 (MAPK1) | T185/Y187 | ↓↓↓ | Key downstream effector |
| RSK1 (RPS6KA1) | S380 | ↓↓ | Downstream of ERK, regulates transcription |
| c-Fos | S362 | ↓↓ | Transcription factor, downstream of ERK |
| c-Jun | S63/73 | ↓↓ | Transcription factor, downstream of ERK |
Note: This table is a representative summary based on published findings on KRAS G12C inhibitors and does not represent data from a single, specific experiment for this compound. The number of arrows indicates the magnitude of the decrease in phosphorylation.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting phospho-proteomics data. Below is a generalized protocol for a quantitative phospho-proteomics experiment to assess the effect of a K-Ras G12C inhibitor.
Experimental Protocol: Quantitative Phospho-proteomics of K-Ras G12C Inhibitor-Treated Cells
-
Cell Culture and Treatment:
-
Culture KRAS G12C mutant human cancer cell lines (e.g., NCI-H358 lung adenocarcinoma) in appropriate media.
-
Treat cells with the K-Ras G12C inhibitor (e.g., MRTX1257 at a final concentration of 1 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse in a urea-based buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an endopeptidase such as Trypsin overnight at 37°C.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphorylated peptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. This step is critical to increase the detection of low-abundance phosphopeptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Peptides are separated by reverse-phase liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify phosphopeptides and their corresponding proteins from the MS/MS spectra.
-
Quantify the relative abundance of phosphopeptides between inhibitor-treated and control samples. Label-free quantification or isotopic labeling methods (e.g., SILAC, TMT) can be used.
-
Perform bioinformatics analysis to identify significantly regulated phosphosites and map them to signaling pathways, such as the MAPK pathway.
-
Visualizing the Molecular Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: this compound inhibits the active form of K-Ras G12C, blocking downstream MAPK signaling.
Caption: Workflow for quantitative phospho-proteomics analysis of kinase inhibitor effects.
Conclusion
Phospho-proteomics provides a powerful and unbiased approach to confirm the mechanism of action of targeted therapies like K-Ras G12C inhibitors. The data clearly demonstrates that these inhibitors effectively suppress the MAPK signaling pathway by reducing the phosphorylation of key downstream kinases. This detailed molecular understanding is invaluable for the development and optimization of novel cancer therapeutics. While specific data for this compound is not publicly available, the presented information on the well-characterized inhibitor MRTX1257 serves as a strong surrogate to illustrate the expected biological effects and the experimental approach to confirm them.
Safety Operating Guide
Proper Disposal Procedures for K-Ras G12C-IN-3
The following guide provides essential safety and logistical information for the proper handling and disposal of the irreversible small molecule inhibitor, K-Ras G12C-IN-3. This document is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Disclaimer: This guide is for informational purposes. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements. The Safety Data Sheet (SDS) for the specific product you are using should be considered the primary source of information.
Hazard Identification and Safety Overview
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), the primary hazards are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains, water courses, or the soil.[1] All waste containing this compound must be collected and treated as hazardous chemical waste.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1629268-19-4 | [1] |
| Molecular Formula | C₂₁H₁₉Cl₃N₂O₃ | [1] |
| Molecular Weight | 453.75 g/mol | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (Solvent) | -80°C | [1] |
Personal Protective Equipment (PPE) and Handling
Before handling or preparing this compound for disposal, ensure the following personal protective equipment is used to minimize exposure.[1]
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use chemically resistant, impervious gloves.
-
Skin and Body Protection: Wear an impervious lab coat or other protective clothing.
-
Respiratory Protection: Use a suitable respirator if dust or aerosols are generated.
-
Ventilation: Handle the compound only in areas with adequate exhaust ventilation, such as a chemical fume hood.[1]
Step-by-Step Disposal Protocol
Disposal of this compound and materials contaminated with it must be handled through an approved hazardous waste program.[1][2] Do not dispose of this chemical down the drain or in regular trash.[2][3]
Methodology for Waste Segregation and Disposal:
-
Identify Waste Type:
-
Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Liquid Waste: Solutions containing this compound (e.g., from experiments, stock solutions). Note that this compound is often dissolved in solvents like DMSO.[4]
-
Empty Containers: The original vial or container that held the compound.
-
-
Segregate Waste Streams:
-
Keep solid and liquid waste separate.[5]
-
Do not mix incompatible wastes. This compound should not be mixed with strong acids/alkalis or strong oxidizing/reducing agents.[1] Always check the SDS for detailed incompatibility information.[5]
-
Segregate this waste stream from other waste types like biohazards or radioactive waste.
-
-
Package and Label Waste:
-
Container: Use a designated, leak-proof hazardous waste container that is compatible with the waste type (e.g., a polyethylene container for liquids).[6] Do not use Schott bottles.[5] Fill containers to no more than 90% capacity.[6]
-
Labeling: Clearly label the waste container in English with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Include relevant hazard pictograms (e.g., "Harmful," "Environmental Hazard"). The label should also list the container's contents and approximate concentrations.
-
-
Store Waste Properly:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[7]
-
The SAA should be close to the point of generation and under the direct supervision of laboratory personnel.[6]
-
Ensure the container is kept closed at all times except when adding waste.[7]
-
Use secondary containment (e.g., a larger tub or bucket) to prevent spills from reaching drains.[2]
-
-
Arrange for Final Disposal:
Accidental Release Measures
In the event of a spill, follow these procedures immediately.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.[1]
-
Wear Full PPE: Before cleaning, don the appropriate personal protective equipment as described in Section 3.[1]
-
Containment: Prevent the spill from spreading or entering any drains or water courses.[1]
-
Clean-up:
-
For liquid spills , absorb the solution with a liquid-binding material like diatomite or universal binders.[1]
-
For solid spills , carefully sweep or collect the material, avoiding dust formation.
-
-
Decontaminate: Scrub the affected surfaces and equipment with alcohol.[1]
-
Dispose: Collect all contaminated materials (absorbent, PPE, etc.) in a sealed, labeled hazardous waste container and dispose of it according to the protocol in Section 4.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|1629268-19-4|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling K-Ras G12C-IN-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling K-Ras G12C-IN-3. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes. |
| Hands | Protective, chemical-resistant gloves | Nitrile gloves are a suitable option. Practice proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.[1] |
| Body | Impervious clothing / Laboratory coat | A lab coat should be worn over personal clothing. Ensure it is fully buttoned. |
| Respiratory | Suitable respirator | Use a NIOSH-approved respirator when handling the compound outside of a certified chemical fume hood, or when aerosolization is possible. |
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize risk. A systematic approach, from preparation to disposal, ensures a safe operational flow.
Procedural Steps for Handling
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area.[1][2][3] A certified chemical fume hood is strongly recommended.
-
Ensure that a safety shower and an eye wash station are readily accessible.[1][2][3]
-
Before handling, put on all required personal protective equipment as detailed in the table above.
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[2][3]
-
Take necessary precautions to prevent the formation of dust and aerosols.[2][3]
-
Do not eat, drink, or smoke in the area where the compound is being handled.[3]
-
After handling, wash your hands and any exposed skin thoroughly with soap and water.[3]
3. Accidental Release Measures:
-
In the event of a spill, ensure you are wearing full personal protective equipment.[2][3]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material like diatomite or universal binders.[2][3]
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Collect the spilled material and place it in a suitable, labeled container for disposal.[3]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2][3]
4. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove any contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2][3] If irritation persists, consult a physician.
-
Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[2] Call a physician or poison control center immediately.[2][3]
5. Storage and Disposal Plan:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3] Keep it away from direct sunlight and sources of ignition.[2][3]
-
Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[3] Disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[2] Do not allow the chemical to be released into the environment.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
